molecular formula C9H5ClO3 B1505754 5-Chloro-4-hydroxy-2H-chromen-2-one CAS No. 54311-48-7

5-Chloro-4-hydroxy-2H-chromen-2-one

Cat. No.: B1505754
CAS No.: 54311-48-7
M. Wt: 196.58 g/mol
InChI Key: IEAZCJCNBVWFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C9H5ClO3 and its molecular weight is 196.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAZCJCNBVWFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715836
Record name 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54311-48-7
Record name 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-4-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) core is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] This benzopyran-2-one framework is the structural nucleus of numerous natural products and synthetic compounds exhibiting a vast spectrum of pharmacological activities.[1] Historically, derivatives of this scaffold, most notably warfarin, have been cornerstones of anticoagulant therapy.[1] Beyond this classical application, the 4-hydroxycoumarin family has demonstrated significant potential as antibacterial, antiviral, antifungal, antitumor, and anti-inflammatory agents.[1][3][4]

The reactivity of the 4-hydroxycoumarin system, particularly the nucleophilic character of the C3 position and the acidity of the 4-hydroxyl group, makes it a versatile starting point for the synthesis of diverse heterocyclic compounds.[1] This guide focuses on a specific, halogenated derivative: This compound . The introduction of a chlorine atom at the 5-position of the aromatic ring significantly modulates the electronic properties and, consequently, the reactivity and biological profile of the molecule. This document serves as a technical resource, providing an in-depth analysis of its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity to support its application in research and drug development.

Synthesis and Mechanism

The synthesis of 4-hydroxycoumarins is well-established, with several named reactions providing access to this scaffold, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[5][6] For the synthesis of this compound, a common and efficient approach involves the condensation of a substituted phenol with a malonic acid derivative, followed by intramolecular cyclization.

A plausible and widely utilized method is the reaction of an appropriately substituted phenol with diethyl malonate, which undergoes cyclization at high temperatures, often referred to as the von Pechmann condensation, although this name is more strictly applied to reactions with β-keto esters. The key starting material for the target molecule would be a 2-halophenol derivative which can react with malonic esters to undergo cyclization.

Illustrative Synthetic Protocol: Cyclocondensation

This protocol describes a general procedure for the synthesis of 4-hydroxycoumarins that can be adapted for this compound, likely starting from 2-chlorophenol and diethyl malonate under thermal conditions, which would then require a subsequent reaction to form the lactone. A more direct route often involves the reaction of a substituted methyl salicylate with phenyl acetic acid derivatives in the presence of a dehydrating agent like phosphorous oxychloride, followed by cyclization.[6]

Step-by-Step Methodology:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-hydroxybenzoate (or a suitable chlorinated precursor) and phenylacetic acid in a solvent such as pyridine.

  • Dehydration/Condensation: Cool the mixture in an ice bath and slowly add a dehydrating agent like phosphorous oxychloride.

  • Cyclization: After the initial reaction, add a base such as potassium hydroxide in pyridine to facilitate the intramolecular Dieckmann-like condensation, forming the 4-hydroxycoumarin ring system.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and acidified to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Reaction Mechanism Workflow

The formation of the 4-hydroxycoumarin ring from a methyl salicylate precursor and an acetic acid derivative involves an initial esterification followed by a base-catalyzed intramolecular cyclization (a Dieckmann condensation).

G cluster_start Starting Materials start1 Substituted Methyl Salicylate reagent1 POCl₃ / Pyridine (Esterification) start1->reagent1 start2 Phenylacetic Acid start2->reagent1 intermediate1 Intermediate Ester reagent1->intermediate1 reagent2 KOH / Pyridine (Intramolecular Cyclization) intermediate1->reagent2 intermediate2 Enolate Intermediate reagent2->intermediate2 protonation Acidic Work-up (Protonation) intermediate2->protonation final_product This compound protonation->final_product

Caption: Generalized workflow for 4-hydroxycoumarin synthesis.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 54311-48-7[7][8][9]
Molecular Formula C₉H₅ClO₃
Molecular Weight 196.59 g/mol
Appearance White to off-white solidGeneral observation
Melting Point Data not widely published; expected to be a high-melting solid
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water[7]

Spectral Data and Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here are based on the known spectra of the parent 4-hydroxycoumarin and predicted shifts due to the 5-chloro substituent.[1]

TechniqueFeatureExpected Chemical Shift / WavenumberInterpretation
¹H NMR (DMSO-d₆)-OH> 10 ppm (broad singlet)Acidic proton of the enolic hydroxyl group.
H-3~5.7 ppm (singlet)Vinylic proton on the pyrone ring.
H-6, H-7, H-8~7.2 - 7.9 ppm (multiplets)Aromatic protons. The chlorine at C-5 will induce downfield shifts and alter coupling patterns compared to the parent compound.
¹³C NMR (DMSO-d₆)C-2 (C=O)~163 ppmCarbonyl carbon of the lactone.
C-4 (C-OH)~161 ppmEnolic carbon bearing the hydroxyl group.
C-5 to C-10~110 - 153 ppmAromatic carbons. C-5 (bearing Cl) will be significantly shifted.
C-3~103 ppmVinylic carbon adjacent to the carbonyl group.
IR (KBr) O-H stretch3300 - 3500 cm⁻¹ (broad)Intramolecular hydrogen bonding of the hydroxyl group.
C=O stretch~1660 cm⁻¹Lactone carbonyl stretching frequency.[1]
C=C stretch~1530-1620 cm⁻¹Aromatic and pyrone ring double bond stretching.[1]
Mass Spec (EI) [M]⁺m/z 196Molecular ion peak.
[M+2]⁺m/z 198Isotopic peak due to ³⁷Cl, with an intensity of ~1/3 of the [M]⁺ peak.

Chemical Reactivity and Derivatization Potential

The chemical behavior of this compound is governed by the interplay of the acidic 4-hydroxyl group, the nucleophilic C3 position, and the electrophilic aromatic ring.

Key Reaction Pathways
  • Tautomerism and Acidity : The molecule exists in tautomeric equilibrium between the 4-hydroxy-2-pyrone form and the 2,4-chromanedione form. The hydroxyl proton is acidic and can be readily removed by a base to form a resonance-stabilized anion, which is a key intermediate for many reactions.

  • C3-Alkylation/Acylation : The C3 position is highly nucleophilic, especially after deprotonation of the 4-OH group. It readily participates in C-C and C-heteroatom bond-forming reactions. This is the most common site for derivatization to build molecular complexity.[1] For example, it undergoes alkylation with benzylic alcohols in the presence of an acid catalyst.[1]

  • Condensation Reactions : The active methylene character of the C3 position allows for Knoevenagel-type condensation reactions with aldehydes and ketones, leading to 3-substituted derivatives.[1]

  • Electrophilic Aromatic Substitution : The benzene ring can undergo further electrophilic substitution (e.g., nitration). The directing effects of the existing chloro- and oxygen-containing groups will determine the position of the incoming electrophile. For instance, nitration of the parent 4-hydroxycoumarin can yield the 3-nitro or 6-nitro derivative depending on the reaction conditions.[1]

Caption: Key reactive sites of the 5-Chloro-4-hydroxycoumarin scaffold.

Applications in Drug Discovery and Research

The incorporation of a chlorine atom onto the 4-hydroxycoumarin scaffold can enhance biological activity, improve pharmacokinetic properties, or provide a handle for further chemical modification. While specific studies on this compound are not extensively documented in mainstream literature, the activities of related chlorinated coumarins and benzamides provide strong rationale for its investigation.

  • Antibacterial Agents : Many coumarin derivatives exhibit potent antibacterial activity.[10][11] The chloro-substituent can enhance lipophilicity, potentially improving cell membrane penetration and leading to increased efficacy against both Gram-positive and Gram-negative bacteria.

  • Antiviral Research : Chlorinated benzamide analogues, which share structural similarities, have been identified as potent inhibitors of human adenovirus (HAdV).[12] This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral agents.

  • Anticancer Potential : The 2H-chromen-2-one framework is present in numerous compounds tested for anticancer properties.[13] Derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[4]

  • Synthetic Building Block : Beyond its intrinsic activity, this molecule is a crucial intermediate. The defined substitution pattern allows for the regioselective synthesis of more complex molecules, making it a valuable tool for building libraries of compounds for high-throughput screening.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties—defined by the acidic hydroxyl group, the nucleophilic C3 position, and the electronically modified aromatic ring—make it an attractive scaffold for chemical derivatization. For researchers in medicinal chemistry and drug development, it represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational chemical knowledge necessary to effectively utilize this compound in a research setting.

References

An In-depth Technical Guide to the Antimicrobial Effects of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Antimicrobial Research

The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates a continuous and innovative search for novel antimicrobial agents. Within this landscape, heterocyclic compounds have garnered significant attention, with coumarins—a class of benzopyran-2-one derivatives—standing out for their remarkable structural diversity and broad spectrum of pharmacological activities.[1][2][3] These activities range from anticoagulant and anti-inflammatory to potent antimicrobial properties.[3][4] This guide focuses on a specific, synthetically accessible derivative, 5-Chloro-4-hydroxy-2H-chromen-2-one , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its antimicrobial potential, grounded in established methodologies and the broader context of coumarin chemistry.

Synthetic Strategy: Accessing the this compound Scaffold

The synthesis of 4-hydroxycoumarin derivatives is most classically achieved via the Pechmann condensation or by variations of intramolecular cyclization of phenol and malonic acid derivatives.[5][6] For the synthesis of this compound, a logical and efficient pathway involves the reaction of a substituted phenol with a malonic acid derivative, often catalyzed by an acid.

Proposed Synthetic Pathway: Modified Pechmann Condensation

The synthesis can be envisioned starting from 4-chlororesorcinol and diethyl malonate, driven by a strong acid catalyst or a dehydrating agent like polyphosphoric acid (PPA). The causality here is the acid-catalyzed esterification followed by an intramolecular Friedel-Crafts acylation, which upon enolization yields the stable 4-hydroxycoumarin scaffold.

Synthesis_of_5_Chloro_4_hydroxy_2H_chromen_2_one cluster_reactants Reactants cluster_products Product reactant1 4-Chlororesorcinol catalyst Polyphosphoric Acid (PPA) Heat (Δ) reactant1->catalyst reactant2 Diethyl Malonate reactant2->catalyst product This compound catalyst->product + EtOH + H₂O

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by characterization techniques that verify the molecular structure and purity.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chlororesorcinol (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) (10x weight of 4-chlororesorcinol) to the mixture with vigorous stirring. The viscosity of the mixture will increase significantly.

  • Reaction Progression: Heat the reaction mixture in an oil bath at 80-90°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the starting phenol is a key indicator.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice (approx. 500g) with constant stirring. This hydrolyzes the PPA and precipitates the crude product.

    • The resulting solid precipitate is collected by vacuum filtration through a Buchner funnel.

    • Wash the crude product thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification:

    • Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using spectroscopic methods:

      • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and atom connectivity.[7]

      • FT-IR: To identify functional groups, particularly the lactone carbonyl (C=O) and hydroxyl (-OH) stretches.[6][8]

      • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of a novel compound is typically assessed through a standardized set of in vitro assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Standard Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow is designed to first qualitatively screen for activity (disk diffusion) and then quantitatively determine the potency (MIC).

Antimicrobial_Testing_Workflow start Prepare Compound Stock Solution screen Primary Screening: Agar Disk Diffusion Assay start->screen quantify Quantitative Analysis: Broth Microdilution for MIC start->quantify culture Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) culture->screen culture->quantify measure_zone Measure Zone of Inhibition (mm) screen->measure_zone measure_zone->quantify If active incubate Incubate Plates (37°C for bacteria, 28-30°C for fungi) quantify->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end Data Analysis & Reporting read_mic->end

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland standard) over the entire surface of the agar plates.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ) onto the inoculated agar surface.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[9][10]

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

  • Serial Dilution: Add 50 µL of the compound's stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover and incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antimicrobial Spectrum and Potency

While specific experimental data for this compound is not available in the cited literature, we can project its likely activity based on related structures. Coumarin derivatives are known to be active against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][9] The presence of a halogen, such as chlorine, and a hydroxyl group often enhances antimicrobial potency.[9]

Table 1: Illustrative Antimicrobial Activity Profile of this compound

(Disclaimer: The following data is illustrative and based on the reported activities of similar coumarin derivatives. It serves as a representative example for data presentation and requires experimental validation.)

Test OrganismStrain TypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus cereusGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative128
Candida albicansFungus (Yeast)32
Aspergillus flavusFungus (Mold)64

Proposed Mechanism of Action

The precise mechanism of action for many coumarins is still under investigation, but several compelling targets have been identified. For antibacterial action, a prominent proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[11]

This enzyme is crucial for bacterial DNA replication, transcription, and repair. By binding to the GyrB subunit, coumarins can inhibit the ATPase activity of the enzyme, preventing the negative supercoiling of DNA. This leads to the cessation of essential cellular processes and ultimately results in bacterial cell death.[11]

Mechanism_of_Action compound This compound target Bacterial DNA Gyrase (GyrB Subunit) compound->target Binds to & Inhibits process ATP Hydrolysis compound->process Blocks target->process Catalyzes dna_supercoiling DNA Negative Supercoiling process->dna_supercoiling Powers process->dna_supercoiling Inhibited replication DNA Replication & Transcription dna_supercoiling->replication Enables dna_supercoiling->replication Inhibited cell_death Bacterial Cell Death replication->cell_death Leads to

Caption: Proposed inhibition of DNA gyrase by coumarin derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. Based on the extensive literature on related coumarin derivatives, it is logical to hypothesize that this compound will exhibit significant antibacterial and antifungal properties, potentially mediated through the inhibition of critical bacterial enzymes like DNA gyrase.[1][11] The synthetic accessibility of the 4-hydroxycoumarin core allows for further structural modifications to optimize potency and selectivity.

Future research should focus on:

  • Experimental Validation: Synthesizing and characterizing this compound and rigorously evaluating its antimicrobial activity against a broad panel of resistant and susceptible pathogens.

  • Mechanistic Studies: Elucidating the precise molecular mechanism(s) of action through enzyme inhibition assays, cell membrane integrity studies, and gene expression analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with varied substitutions on the benzopyran ring to develop a robust SAR profile, guiding the design of more potent derivatives.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of lead compounds in preclinical animal models of infection.

This guide provides a foundational framework for initiating research into the antimicrobial effects of this compound, leveraging established protocols and the wealth of knowledge surrounding the versatile coumarin class of compounds.

References

An In-Depth Technical Guide to the Anti-inflammatory Activity of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory potential of 5-Chloro-4-hydroxy-2H-chromen-2-one, a halogenated derivative of the well-studied 4-hydroxycoumarin scaffold. While direct experimental data on this specific molecule is emerging, this document synthesizes the established anti-inflammatory properties of the parent compound and related analogs to build a robust predictive framework for its mechanism of action and experimental evaluation. This guide delves into the probable molecular targets, including key inflammatory enzymes and signaling pathways, and provides detailed protocols for in vitro and in vivo validation. The content is structured to empower researchers to design and execute logical and effective studies to elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

The coumarin, or 2H-chromen-2-one, nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties.[1] A significant body of research has also established the anti-inflammatory potential of this class of compounds.[2][3] The 4-hydroxycoumarin backbone, in particular, has been identified as a key pharmacophore for anti-inflammatory effects.[4][5]

The introduction of a chlorine atom at the 5-position of the 4-hydroxycoumarin structure is a strategic modification. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. These changes can, in turn, enhance its biological activity and pharmacokinetic profile. Therefore, this compound represents a promising candidate for a novel anti-inflammatory agent with potentially improved potency and drug-like properties. This guide outlines the scientific basis for this hypothesis and provides a roadmap for its experimental validation.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of coumarin derivatives are multifaceted, often involving the modulation of multiple key components of the inflammatory cascade.[3] Based on the activities of structurally related compounds, the anti-inflammatory action of this compound is likely mediated through the inhibition of critical enzymes and the modulation of intracellular signaling pathways.

Inhibition of Pro-inflammatory Enzymes

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of enzymes responsible for the synthesis of inflammatory mediators.

  • Cyclooxygenase (COX) Enzymes: The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy and function primarily by inhibiting COX enzymes.[7][8] It is highly probable that this compound will exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

  • Lipoxygenase (LOX) Enzymes: The lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid to leukotrienes, another class of potent pro-inflammatory mediators.[9][10][11][12] Dual inhibition of both COX and LOX pathways is an attractive therapeutic strategy, as it can provide broader anti-inflammatory coverage and potentially reduce the side effects associated with selective COX inhibition.[13][14] The coumarin scaffold has been associated with LOX inhibition, suggesting this as a plausible mechanism for this compound.[15]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory activity of this compound is likely to involve the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its translocation to the nucleus, where it initiates the transcription of target genes.[16] Many natural and synthetic compounds, including coumarin derivatives, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways are a set of three major signaling cascades (ERK, JNK, and p38) that are activated by a variety of extracellular stimuli, including inflammatory cytokines and bacterial products.[18][19] Activation of these pathways leads to the phosphorylation and activation of transcription factors that, in turn, regulate the expression of inflammatory genes.[20][21] The modulation of MAPK signaling is a recognized mechanism of anti-inflammatory drug action.[22]

The proposed mechanisms of action are depicted in the following signaling pathway diagram:

Anti_inflammatory_Mechanism Proposed Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Pathway Activates NFkB_Pathway IκB-NF-κB Complex Inflammatory_Stimuli->NFkB_Pathway Activates Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Substrate LOX 5-LOX Arachidonic_Acid->LOX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB_Active Active NF-κB MAPK_Pathway->NFkB_Active Activates NFkB_Pathway->NFkB_Active Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Active->Gene_Transcription Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Transcription->iNOS_COX2 Cytokines->Inflammation iNOS_COX2->Inflammation 5_Chloro_4_hydroxy_2H_chromen_2_one This compound 5_Chloro_4_hydroxy_2H_chromen_2_one->COX Inhibits 5_Chloro_4_hydroxy_2H_chromen_2_one->LOX Inhibits 5_Chloro_4_hydroxy_2H_chromen_2_one->MAPK_Pathway Inhibits 5_Chloro_4_hydroxy_2H_chromen_2_one->NFkB_Pathway Inhibits Activation MTS_Assay_Workflow MTS Assay Workflow for Cell Viability Start Start Seed_Cells Seed RAW264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound Incubate_24h_1->Treat_Compound Incubate_24h_2 Incubate for 24h Treat_Compound->Incubate_24h_2 Add_MTS Add MTS reagent Incubate_24h_2->Add_MTS Incubate_1_4h Incubate for 1-4h Add_MTS->Incubate_1_4h Measure_Absorbance Measure absorbance at 490 nm Incubate_1_4h->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End Carrageenan_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Start Start Acclimatize Acclimatize animals Start->Acclimatize Administer_Compound Administer test compound / vehicle / positive control Acclimatize->Administer_Compound Wait_1h Wait for 1 hour Administer_Compound->Wait_1h Inject_Carrageenan Inject carrageenan into paw Wait_1h->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at 1, 2, 3, 4 hours Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Calculate % inhibition of edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Chloro-4-hydroxy-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) scaffold is a cornerstone in medicinal chemistry, famously represented by the anticoagulant drug warfarin. The introduction of a chlorine atom at the 5-position creates the 5-Chloro-4-hydroxy-2H-chromen-2-one core, a modification that significantly influences the molecule's electronic properties and lipophilicity, thereby modulating its biological activity. This guide provides a detailed exploration of the structure-activity relationships (SAR) for this specific class of derivatives, focusing on their synthesis, diverse biological activities including anticoagulant, antimicrobial, and anticancer effects, and the mechanistic rationale behind their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

The this compound Scaffold: A Privileged Structure

Coumarins are a large class of benzopyrone natural compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The 4-hydroxycoumarin subclass is particularly notable for its potent anticoagulant effects, which arise from the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3][4] This inhibition disrupts the vitamin K cycle, which is crucial for the synthesis of several blood clotting factors.[5][6]

The addition of a chloro group at the C-5 position of the benzopyran ring introduces a key modification. Chlorine is an electron-withdrawing group that can alter the acidity of the 4-hydroxyl group, a critical feature for VKOR inhibition. It also increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement. These modifications make the 5-chloro-4-hydroxycoumarin core an intriguing scaffold for developing new therapeutic agents with potentially enhanced potency or novel biological activities.

Core Synthesis Strategy

The synthesis of this compound derivatives typically begins with the creation of the core scaffold, followed by derivatization, most commonly at the C-3 position. The high reactivity of the C-3 position makes it an ideal site for introducing a wide range of substituents to explore the SAR.[7][8] A general and robust method for synthesizing the core is through the Pechmann condensation of a substituted phenol with a β-ketoester, followed by further modifications.

General Synthetic Workflow

A common route involves the reaction of 2-chlorophenol with diethyl malonate, which upon cyclization, yields the this compound core. Subsequent derivatization at the C-3 position can be achieved through various reactions, such as Knoevenagel condensation or Michael addition.[9]

G cluster_synthesis Synthetic Workflow Start 2-Chlorophenol + Diethyl Malonate Pechmann Pechmann Condensation (Acid Catalyst) Start->Pechmann Core 5-Chloro-4-hydroxy- 2H-chromen-2-one Pechmann->Core Reaction Reaction at C-3 (e.g., Michael Addition, Knoevenagel Condensation) Core->Reaction Final C-3 Substituted 5-Chloro-4-hydroxy- 2H-chromen-2-one Derivatives Reaction->Final Aldehyde Aromatic/Aliphatic Aldehyde or Ketone Aldehyde->Reaction

Caption: General synthetic pathway for C-3 substituted derivatives.

Detailed Experimental Protocol: Synthesis of a 3-substituted derivative
  • Synthesis of this compound: A mixture of 2-chlorophenol (1 eq.) and diethyl malonate (1.2 eq.) is slowly added to a stirred solution of concentrated sulfuric acid at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting mixture is poured onto crushed ice, and the precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure this compound.

  • Synthesis of 3-(Aryl)-5-chloro-4-hydroxy-2H-chromen-2-one: this compound (1 eq.) and an appropriate aromatic aldehyde (1.1 eq.) are dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to afford the desired 3-substituted derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-chloro-4-hydroxycoumarin derivatives is highly dependent on the nature and position of the substituents. The most extensively studied position for modification is C-3.

Anticoagulant Activity

The primary mechanism of anticoagulant 4-hydroxycoumarins is the inhibition of Vitamin K epoxide reductase (VKOR).[3] The SAR for this activity is well-defined.

  • Requirement at C-3: A large, lipophilic substituent at the 3-position is crucial for anticoagulant activity.[3] This substituent is thought to mimic the side chain of Vitamin K and occupy a hydrophobic pocket in the active site of VKOR.

  • Influence of the 5-Chloro Group: The electron-withdrawing nature of the chlorine at C-5 can increase the acidity of the 4-hydroxyl group, which is essential for binding to the enzyme.[4] Furthermore, the chloro group enhances the overall lipophilicity of the molecule, which may improve its pharmacokinetic profile.

  • Aromatic Substituents at C-3: The presence of an aromatic ring at the C-3 position often leads to potent anticoagulant activity. A review of various 4-hydroxycoumarin derivatives indicates that a chlorine atom at the para-position of this C-3 aromatic ring can result in particularly potent anticoagulant effects compared to other halogen or nitro substituents.[9][10]

Antimicrobial Activity

Several 4-hydroxycoumarin derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[7][8]

  • General Observations: Studies on various 4-hydroxycoumarin derivatives have shown that they are often effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, but show weaker or no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8]

  • Impact of C-3 Substituents: The nature of the substituent at the C-3 position significantly influences antimicrobial potency. Dimeric structures, formed by condensing 4-hydroxycoumarin with aldehydes, have shown promising results.[7] For instance, bis-coumarin derivatives linked by a substituted benzylidene bridge have exhibited good antibacterial and antimycotic activities.

  • Role of the 5-Chloro Group: While specific SAR studies on 5-chloro derivatives are less common in the context of antimicrobial activity, the increased lipophilicity conferred by the chlorine atom could enhance the penetration of the bacterial cell membrane, potentially leading to improved activity.

Anticancer Activity

The anticancer potential of coumarin derivatives is an area of growing interest.[1][2] They have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[11]

  • SAR for Anticancer Effects: A study on 4-substituted coumarins identified a 5-chloro derivative, specifically 5-chloro-N-(2-methoxy-5-(methyl(2-oxo-2H-chromen-4-yl)amino)pentanamide), as having potent anti-proliferative activity with IC50 values in the nanomolar range.[1][2] This compound was found to disrupt microtubule networks and induce G2/M phase cell cycle arrest.[1][2]

  • Mechanism of Action: The anticancer mechanisms of 4-hydroxycoumarin derivatives are diverse. They can inhibit signaling pathways like PI3K/AKT/mTOR, affect apoptosis-related proteins, and inhibit microtubule polymerization.[1][2] The 5-chloro substituent likely contributes to the overall potency by modulating the electronic and steric properties of the molecule, leading to better interaction with biological targets.

Table 1: Summary of Biological Activities and Key SAR Findings

Biological ActivityKey Structural RequirementsInfluence of 5-Chloro GroupExample/Observation
Anticoagulant Large, lipophilic substituent at C-3.[3]Enhances acidity of 4-OH and increases lipophilicity.Para-chloro substitution on a C-3 aromatic ring leads to potent activity.[9][10]
Antimicrobial Often active against Gram-positive bacteria.[8]May improve membrane penetration due to increased lipophilicity.Dimeric bis-coumarin structures show good activity.[7]
Anticancer Varies with target; specific substitutions at C-4 and C-5 are important.Contributes to potent antiproliferative activity in specific derivatives.[1][2]A 5-chloro derivative showed potent microtubule disruption activity.[1][2]

Mechanistic Insights: The Vitamin K Cycle

The best-understood mechanism for 4-hydroxycoumarin derivatives is their role as anticoagulants through the inhibition of the Vitamin K cycle.

G cluster_vkor Vitamin K Cycle Inhibition VK_hydro Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydro->GGCX Cofactor VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR Substrate GGCX->VK_epoxide Forms ClottingFactors_act Active Clotting Factors GGCX->ClottingFactors_act VKOR->VK_hydro Regenerates ClottingFactors_in Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_in->GGCX Coumarin 5-Chloro-4-hydroxycoumarin Derivatives Coumarin->VKOR INHIBITS

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.

In this cycle, the reduced form of Vitamin K (hydroquinone) acts as a cofactor for γ-glutamyl carboxylase (GGCX), which activates clotting factors by carboxylation.[5] This process oxidizes Vitamin K to its epoxide form. VKOR is responsible for recycling Vitamin K epoxide back to its active hydroquinone form.[3] 5-Chloro-4-hydroxycoumarin derivatives act as potent inhibitors of VKOR, leading to a depletion of active Vitamin K and a subsequent decrease in the synthesis of functional clotting factors, resulting in an anticoagulant effect.[3][4]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure in medicinal chemistry. The introduction of the 5-chloro substituent provides a valuable handle for modulating the physicochemical properties and biological activities of 4-hydroxycoumarin derivatives. While the SAR for anticoagulant activity is well-established, the exploration of these derivatives as antimicrobial and anticancer agents is a promising and evolving field.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of 5-chloro derivatives with diverse substitutions at the C-3 position and other positions to build more comprehensive SAR models for antimicrobial and anticancer activities.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in the non-anticoagulant activities of these compounds.

  • Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties of the most potent derivatives to assess their potential for further development.

By leveraging the unique properties of the 5-chloro-4-hydroxycoumarin core, there is significant potential to develop novel and effective therapeutic agents for a range of diseases.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Imperative for Substituted Coumarins

In the landscape of medicinal chemistry and materials science, coumarin derivatives stand out for their structural versatility and significant biological activities. The parent compound, 4-hydroxycoumarin, is the cornerstone of a major class of anticoagulant drugs.[1] Introducing substituents onto this privileged scaffold, such as a chloro group at the 5-position, creates 5-Chloro-4-hydroxy-2H-chromen-2-one (CAS 54311-48-7)—a molecule with altered electronic, lipophilic, and steric properties. These modifications can profoundly influence its pharmacological profile and potential as a synthetic intermediate.

A rigorous and unambiguous structural elucidation is the bedrock upon which all further research is built. Without it, biological data is meaningless, and synthetic pathways are unreliable. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in first principles and validated by comparative analysis with closely related, empirically characterized analogs, demonstrating a robust, self-validating analytical workflow.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectral interpretation is a clear understanding of the molecule's architecture. The numbering of the coumarin ring system is standardized, and it is this framework that allows us to assign specific signals to individual atoms or functional groups.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift (δ) of each nucleus provides a precise electronic fingerprint, while spin-spin coupling reveals connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region and one for the vinylic proton, in addition to the hydroxyl proton. The presence of the electron-withdrawing chloro group at C5 and the electron-donating hydroxyl group at C4 significantly influences the chemical shifts of the aromatic protons (H6, H7, H8).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale for Assignment
~12.0 - 14.0 broad singlet - 4-OH The enolic hydroxyl proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding with the solvent (DMSO) and the C2-carbonyl.[2]
~7.70 doublet of doublets J ≈ 8.0, 1.5 H-8 This proton is ortho to the ring oxygen and meta to the C5-Cl group. It is expected to be the most downfield of the C6-C8 protons.
~7.55 triplet J ≈ 8.0 H-7 This proton is coupled to both H-6 and H-8, resulting in a triplet or triplet-like pattern. Its chemical shift is intermediate.
~7.25 doublet of doublets J ≈ 8.0, 1.5 H-6 This proton is ortho to the C5-Cl group, which deshields it, but it is also para to the ring oxygen. It is expected to be the most upfield of the aromatic protons.

| ~5.70 | singlet | - | H-3 | The vinylic proton at C3 typically appears as a singlet in 4-hydroxycoumarins and is significantly shielded compared to aromatic protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all nine carbon atoms of the coumarin core. The chemical shifts are highly diagnostic, particularly for the carbonyl carbon (C2), the oxygen-bearing carbons (C4, C8a), and the chlorine-bearing carbon (C5).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~163.0 C-4 The enolic carbon bearing the hydroxyl group is highly deshielded.
~160.5 C-2 The lactone carbonyl carbon is characteristically found in this downfield region.[3]
~152.5 C-8a This carbon is attached to the heterocyclic oxygen atom, leading to a significant downfield shift.
~133.0 C-7 Aromatic CH carbon, with a typical chemical shift in this range.
~125.0 C-6 Aromatic CH carbon.
~123.5 C-5 The carbon directly attached to chlorine (ipso-carbon) experiences a moderate deshielding effect.
~118.0 C-4a This quaternary carbon is part of the fused ring junction.
~116.0 C-8 Aromatic CH carbon.

| ~92.0 | C-3 | The vinylic carbon is significantly shielded compared to the aromatic carbons. |

Experimental Protocol for NMR Data Acquisition

Trustworthy data acquisition requires a standardized and well-justified protocol.

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar coumarins and for its ability to allow observation of the exchangeable -OH proton.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data with proton decoupling (e.g., zgpg30 pulse program).

    • Use a spectral width of at least 220 ppm.

    • A relaxation delay of 5 seconds is recommended to allow for the slower relaxation of quaternary carbons.

    • Co-add a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve signal appearance.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key vibrations are the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, and vibrations from the aromatic ring and C-Cl bond.

Table 3: Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale and Comparative Insights
3200 - 2800 O-H stretch Broad, Medium The enolic hydroxyl group participates in strong intermolecular hydrogen bonding, resulting in a very broad absorption band at a lower frequency than a free O-H.
~1710 C=O stretch (lactone) Strong, Sharp This is a highly characteristic and intense absorption for the α,β-unsaturated lactone system in the coumarin core. The spectrum for 4-hydroxy-2H-chromen-2-one shows this peak around 1700 cm⁻¹.[4]
1620, 1580, 1490 C=C stretch (aromatic) Medium-Strong These absorptions are typical for the stretching vibrations within the benzene ring.
~1100 - 1200 C-O stretch Strong Corresponds to the stretching of the C-O bonds within the lactone ring and the C-OH group.
~750 - 850 C-H bend (aromatic, out-of-plane) Strong The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.

| ~700 - 800 | C-Cl stretch | Medium | The carbon-chlorine stretching vibration is expected in this region of the fingerprint. |

Experimental Protocol for ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. Causality: This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common and informative method.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Value Proposed Fragment Rationale for Fragmentation
196 / 198 [M]⁺˙ (Molecular Ion) The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the definitive isotopic signature for a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[5]
168 / 170 [M - CO]⁺˙ Loss of a neutral carbon monoxide molecule via retro-Diels-Alder (RDA) fragmentation of the pyrone ring is a classic fragmentation pathway for coumarins.
139 [M - CO - Cl]⁺ Subsequent loss of a chlorine radical from the [M-CO]⁺˙ fragment.

| 133 | [M - CO - H - Cl]⁺˙ | Loss of a chlorine atom and a hydrogen atom from the benzofuran radical cation. |

The Logic of Spectroscopic Characterization: A Workflow

The synergy between these techniques provides a comprehensive and cross-validating picture of the molecular structure.

cluster_workflow Spectroscopic Characterization Workflow Start Purified Compound: This compound MS Mass Spectrometry (EI-MS) Start->MS Determine Molecular Weight & Isotopic Pattern (Cl) IR Infrared Spectroscopy (ATR-IR) Start->IR Identify Functional Groups (C=O, O-H, C-Cl) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Map C-H Framework & Connectivity Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Figure 2: A logical workflow for the comprehensive spectroscopic analysis and structure validation.

Conclusion

The structural confirmation of this compound is achieved through a multi-pronged spectroscopic approach. While direct experimental spectra are not widely published, a robust and reliable set of predicted data can be generated based on foundational spectroscopic principles and comparison with verified analogs. Mass spectrometry confirms the molecular formula and the presence of chlorine. Infrared spectroscopy validates the core functional groups, including the critical lactone carbonyl and enolic hydroxyl moieties. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise location of the chloro-substituent. This integrated analytical strategy ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one, a halogenated derivative of the biologically significant 4-hydroxycoumarin scaffold. 4-hydroxycoumarins are a pivotal class of heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anticoagulant, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 5-position of the coumarin ring is a strategic modification aimed at potentially enhancing these biological effects. This guide details a robust and accessible synthetic protocol based on the von Pechmann condensation, elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, and outlines methods for product characterization and validation. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

The synthesis of 4-hydroxycoumarins is most effectively achieved through an acid-catalyzed condensation reaction between a phenol and a malonic acid derivative.[1][4][5] This approach, a variation of the classic von Pechmann condensation, is a cornerstone of coumarin chemistry due to its reliability and use of readily available starting materials.[6][7][8][9]

For the targeted synthesis of this compound, the selected precursors are 4-chlorophenol and malonic acid . The reaction is facilitated by a potent condensing agent system, typically a mixture of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂).[1][4] This combination serves a dual purpose: POCl₃ acts as a powerful dehydrating agent that activates the carboxylic acid groups of malonic acid, while ZnCl₂ functions as a Lewis acid catalyst, promoting the critical intramolecular cyclization step.[1][6]

Reaction Mechanism

The synthesis proceeds through a multi-step mechanism involving esterification followed by an intramolecular electrophilic aromatic substitution (acylation).

  • Activation and Esterification: Phosphorus oxychloride activates the malonic acid, facilitating its reaction with 4-chlorophenol to form an intermediate phenoxycarbonyl ester.

  • Intramolecular Cyclization: Catalyzed by zinc chloride, the aromatic ring of the 4-chlorophenol intermediate performs a nucleophilic attack on one of the activated carbonyl groups. This intramolecular Friedel-Crafts-type acylation results in the formation of the heterocyclic ring system.

  • Dehydration and Tautomerization: The subsequent loss of a water molecule and tautomerization of the enol intermediate yields the stable aromatic 4-hydroxycoumarin product.

The mechanism is visualized in the diagram below.

Pechmann_Mechanism Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediate Key Steps cluster_product Product 4-Chlorophenol 4-Chlorophenol Malonic_Acid Malonic Acid Activated_Ester Activated Phenol Ester Intermediate Malonic_Acid->Activated_Ester Cyclization Intramolecular Friedel-Crafts Acylation Activated_Ester->Cyclization Lewis Acid Catalysis Product This compound Cyclization->Product Dehydration & Tautomerization Catalyst Catalyst Catalyst->Activated_Ester Catalyst->Cyclization

Caption: Reaction mechanism for the von Pechmann condensation.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-ChlorophenolC₆H₅ClO128.566.43 g50
Malonic AcidC₃H₄O₄104.065.20 g50
Anhydrous Zinc ChlorideZnCl₂136.3013.63 g100
Phosphorus OxychloridePOCl₃153.3311.0 mL120
Ice WaterH₂O18.02~500 mL-
Ethanol (95%)C₂H₅OH46.07As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Place anhydrous zinc chloride (13.63 g) into the 250 mL three-neck round-bottom flask. Gently heat the flask under vacuum to ensure it is completely dry, then allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add 4-chlorophenol (6.43 g) and malonic acid (5.20 g) to the flask. Equip the flask with a magnetic stir bar, a reflux condenser (topped with a drying tube), and a dropping funnel.

  • Catalyst Addition: Begin stirring the mixture. Slowly add phosphorus oxychloride (11.0 mL) dropwise from the dropping funnel over 15-20 minutes. The addition is exothermic, and an ice bath can be used to moderate the initial temperature if necessary.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 70-75 °C using a heating mantle. Maintain this temperature with continuous stirring for 3-4 hours. The mixture will become a thick, viscous slurry.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Work-up and Quenching: After the reaction is complete (as indicated by TLC), carefully cool the flask in an ice bath. Very slowly and cautiously, pour the reaction mixture onto approximately 500 mL of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will hydrolyze the excess POCl₃, generating HCl gas. Perform this step in the back of the fume hood.

  • Product Isolation: The crude product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and recrystallize from a suitable solvent, such as ethanol or aqueous acetic acid, to yield off-white to pale yellow crystals.[10]

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow and Characterization

Synthesis Workflow

The overall experimental workflow is depicted below, outlining the process from initial setup to final product analysis.

Workflow Experimental Workflow A 1. Setup - Dry 3-neck flask - Add ZnCl₂, 4-chlorophenol, malonic acid B 2. Reaction - Add POCl₃ dropwise - Heat to 70-75 °C for 3-4h A->B C 3. Work-up - Cool reaction - Quench on crushed ice B->C D 4. Isolation - Vacuum filter crude solid - Wash with cold water C->D E 5. Purification - Recrystallize from ethanol D->E F 6. Analysis - Dry final product - Characterize (NMR, IR, MS, MP) E->F

Caption: Overview of the synthesis and purification workflow.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for C₉H₅ClO₃
Melting Point Literature values should be consulted for comparison.[11]
¹H NMR (DMSO-d₆)Signals corresponding to the aromatic protons on the coumarin ring system. A broad singlet for the hydroxyl proton is also expected.
¹³C NMR (DMSO-d₆)Approximately 9 distinct signals, including a characteristic downfield signal for the lactone carbonyl carbon (~160-165 ppm) and signals for the aromatic carbons.
IR Spectroscopy (KBr)Characteristic absorption bands: broad O-H stretch (~3300-3500 cm⁻¹), strong lactone C=O stretch (~1650-1720 cm⁻¹), and C=C aromatic stretches (~1500-1600 cm⁻¹).[4][12][13]
Mass Spectrometry Expected molecular ion peaks [M]+ and [M+2]+ corresponding to the isotopic pattern of chlorine at m/z = 196.0 and 198.0.

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Critical: Both ZnCl₂ and POCl₃ are highly sensitive to moisture. The presence of water will deactivate the reagents and significantly reduce the reaction yield. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

  • Controlling the Quench: The hydrolysis of POCl₃ is extremely vigorous. The quenching step must be performed slowly, with efficient cooling and stirring, in a high-performance fume hood to manage the exotherm and the evolution of HCl gas.

  • Purity of Starting Materials: Using high-purity, anhydrous 4-chlorophenol and zinc chloride is essential for achieving a clean reaction and a high yield.

  • Potential Side Products: Incomplete cyclization or the formation of polymeric materials can occur.[14] A thorough wash during work-up and careful recrystallization are crucial for removing these impurities and obtaining a pure final product.

Conclusion

The protocol described provides a reliable and well-established method for the synthesis of this compound. By leveraging the von Pechmann condensation with 4-chlorophenol and malonic acid, this procedure offers a direct route to a valuable halogenated coumarin derivative. Careful attention to anhydrous conditions and safety during the work-up procedure will ensure a successful synthesis, yielding a product suitable for further investigation in medicinal chemistry and materials science.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 5-Chloro-4-hydroxy-2H-chromen-2-one purity. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a halogenated derivative of 4-hydroxycoumarin. The 4-hydroxycoumarin scaffold is a core structural motif in numerous compounds of significant pharmacological interest, most notably as anticoagulants.[1][2] Given their therapeutic potential, the stringent control of purity and stability of these active pharmaceutical ingredients (APIs) is paramount to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assay and impurity profiling of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3]

The objective of this work was to develop and validate a stability-indicating HPLC method. A critical aspect of this is ensuring the method can resolve the main peak from any potential degradation products or process-related impurities.[4] This was achieved through forced degradation studies, subjecting the analyte to various stress conditions to generate potential degradants.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase is widely used and effective for the separation of moderately polar coumarin derivatives.[3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound of known purity (≥99.5%).

Chromatographic Conditions: The "Why"

The selection of chromatographic parameters is pivotal for achieving optimal separation.

  • Mobile Phase: Acetonitrile and water are chosen for their miscibility, low UV cutoff, and compatibility with reverse-phase chromatography. The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous phase is crucial. 4-hydroxycoumarins are weakly acidic; acidifying the mobile phase suppresses the ionization of the hydroxyl group, ensuring the analyte is in a single, neutral form. This results in improved peak shape (less tailing) and more stable retention times.

  • Column: A C18 column provides the necessary hydrophobicity to retain the moderately nonpolar this compound, allowing for effective separation from more polar or nonpolar impurities.[3]

  • Detection Wavelength: Coumarin derivatives possess a conjugated system that strongly absorbs UV radiation.[3] A detection wavelength of 310 nm is selected, as it typically provides high sensitivity for the 4-hydroxycoumarin chromophore while minimizing interference from potential impurities that may not share the same absorption maxima. A PDA detector is recommended to assess peak purity throughout the validation process.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. Maintaining a constant column temperature (e.g., 30 °C) is essential for ensuring reproducible retention times.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength310 nm
Run Time10 minutes

Protocols

Solution Preparation
  • Mobile Phase Preparation: Prepare a 0.1% formic acid in water solution by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly. The mobile phase is prepared by mixing this solution with acetonitrile in the ratio specified in Table 1. Degas the mobile phase before use.

  • Diluent Preparation: A mixture of Acetonitrile:Water (50:50 v/v) is used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation (Mobile Phase, Standard, Sample) SST System Suitability Test (SST) Sol_Prep->SST Seq Sequence Injection (Blank, Standard, Samples) SST->Seq If Pass Integ Chromatogram Integration Seq->Integ Calc Purity Calculation (% Area Normalization) Integ->Calc Report Generate Report Calc->Report

Caption: HPLC Purity Analysis Workflow.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[5][6]

System Suitability Test (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified.[7][8] This is a non-negotiable step that ensures the system is performing adequately on the day of analysis.[9] A working standard solution (100 µg/mL) is injected six times.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria (based on USP <621>)
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%

Causality: The tailing factor ensures peak symmetry, which is critical for accurate integration. Theoretical plates measure column efficiency, indicating good separation power. The Relative Standard Deviation (%RSD) for peak area and retention time demonstrates the precision of the injector and pump, respectively.[9]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are performed to demonstrate this.[4]

Protocol: A sample solution of this compound (1000 µg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

Analysis: The stressed samples are diluted to 100 µg/mL and injected into the HPLC system. The chromatograms are evaluated for the resolution between the main peak and any degradation peaks. Peak purity of the analyte peak is assessed using a PDA detector.

Expected Outcome: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Protocol: A series of solutions are prepared from the standard stock solution at five concentration levels, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate.

Analysis: A calibration curve is constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

Protocol: Recovery studies are performed by spiking a pre-analyzed sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level is prepared in triplicate.

Analysis: The percentage recovery is calculated using the formula: % Recovery = [(Amount Found - Amount Original) / Amount Spiked] x 100

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

Protocol:

  • Repeatability: Six separate sample preparations of the same batch are analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study is duplicated on a different day by a different analyst.

Analysis: The %RSD of the assay results is calculated for both studies.

Acceptance Criteria:

  • % RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed method successfully separated this compound from all degradation products, demonstrating its stability-indicating nature. The validation parameters were all within the acceptable limits defined by ICH guidelines, confirming that the method is reliable for its intended purpose.

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte Rt.Peak purity must pass
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.12%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

Conclusion

The HPLC method described in this application note is rapid, simple, and reliable for the determination of this compound purity. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise. The stability-indicating nature of the assay makes it a valuable tool for quality control laboratories involved in the analysis of this compound and related coumarin derivatives during drug development and manufacturing.

Visualization of Validation Logic

The relationship between different validation parameters ensures a holistically validated method.

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Linearity->Range Defines Linearity->LOD_LOQ Informs Accuracy->Range Precision->Range

References

Application Note: A Methodological Guide to the ¹H and ¹³C NMR Structural Elucidation of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive framework for the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Chloro-4-hydroxy-2H-chromen-2-one. 4-hydroxycoumarin derivatives are a cornerstone scaffold in medicinal chemistry, recognized for their diverse biological activities, including anticoagulant and antimicrobial properties.[1][2] Unambiguous structural characterization is paramount for drug development, quality control, and mechanistic studies. In the absence of publicly available, assigned spectra for this specific analog, this document presents a detailed predictive analysis based on established NMR principles and data from related structures. Furthermore, it furnishes a robust, step-by-step protocol for sample preparation and spectral acquisition, designed to enable researchers to generate and confidently interpret their own high-quality data. The methodology incorporates 1D and 2D NMR experiments to create a self-validating workflow for definitive structural elucidation.

Theoretical Background and Structural Considerations

The spectral features of this compound are governed by the interplay of its core coumarin structure and the electronic effects of its substituents. The coumarin system is a fused benzene and α-pyrone ring.[3] Key factors influencing its NMR spectra include:

  • Ring Currents: The aromatic benzene ring induces a significant ring current effect, which generally deshields the attached protons (H-6, H-7, H-8), causing them to resonate at a lower field (higher ppm).[4]

  • Substituent Effects:

    • Hydroxy Group (-OH) at C-4: The enolic hydroxyl group can engage in tautomerism.[5] In a solvent like DMSO-d₆, this proton is typically observable and its position can be concentration-dependent. The oxygen's electron-donating effect via resonance influences the electron density of the entire ring system.

    • Chloro Group (-Cl) at C-5: As an electronegative and electron-withdrawing group, the chlorine atom deshields adjacent nuclei. Its most pronounced effect will be on the chemical shift of C-5 and, to a lesser extent, the ortho proton, H-6.

    • Lactone Carbonyl (C-2): This carbonyl carbon is highly deshielded and will appear far downfield in the ¹³C NMR spectrum, typically in the range of 160-165 ppm.[1]

  • Proton-Proton Coupling: The protons on the aromatic ring (H-6, H-7, H-8) will exhibit spin-spin coupling, providing crucial information about their connectivity. The magnitude of the coupling constant (J) helps distinguish between ortho, meta, and para relationships.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following standard numbering scheme is used for the coumarin core.

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Assignments

The following assignments are predicted based on the principles outlined above and comparison with spectral data for 4-hydroxycoumarin and other substituted coumarins.[6][7][8] The use of DMSO-d₆ as a solvent is assumed, as it is excellent for dissolving polar compounds and allows for the observation of exchangeable protons like the 4-OH.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom No.TypePredicted ¹H Shift (δ, ppm)Predicted Multiplicity & Coupling (J, Hz)Predicted ¹³C Shift (δ, ppm)Rationale
2C--160 – 163Lactone carbonyl, highly deshielded.
3CH~5.7 – 5.9s95 – 98Vinylic C-H; shielded by adjacent C4-OH. The proton is a singlet as it has no adjacent protons.
4C-OH~11.0 – 14.0br s163 – 166Enolic carbon. The proton is a broad singlet, exchangeable, and its shift is concentration-dependent.
4aC--114 – 117Quaternary carbon at the ring junction.
5C-Cl--118 – 121Aromatic carbon directly attached to the electron-withdrawing Cl, deshielded.
6CH~7.8 – 8.0d, J ≈ 8.0 Hz125 – 128ortho to the deshielding Cl at C-5 and coupled only to H-7.
7CH~7.3 – 7.5t, J ≈ 8.0 Hz123 – 126Aromatic proton coupled to both H-6 and H-8, appearing as a triplet (or dd).
8CH~7.5 – 7.7d, J ≈ 8.0 Hz116 – 119ortho to the lactone oxygen and coupled only to H-7.
8aC--152 – 155Quaternary carbon adjacent to the lactone oxygen, significantly deshielded.

s = singlet, d = doublet, t = triplet, br s = broad singlet

Experimental Protocols

This section provides a detailed, self-validating methodology for acquiring and assigning the NMR spectra of this compound.

Materials and Equipment
  • Analyte: this compound

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) (optional, as solvent peak can be used for reference)

  • NMR Tubes: 5 mm high-precision NMR tubes[9][10]

  • Equipment: NMR Spectrometer (e.g., 400 MHz or higher), analytical balance, micropipettes, small vials.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[11]

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[9][12] This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

  • Solubilization: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[12][13] Using a vial first ensures complete dissolution before transfer to the narrow NMR tube.[12]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid creating air bubbles. If any solids are present, filter the solution through a small cotton plug in the pipette.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer and may be adjusted based on the specific instrument.

1. 1D ¹H NMR Spectrum:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Number of Scans (NS): 16-32 (adjust for desired signal-to-noise)

  • Relaxation Delay (D1): 2.0 seconds (allows for near-full relaxation of protons)

  • Spectral Width (SW): 20 ppm (centered around 6-7 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Rationale: This is a standard experiment to quickly obtain an overview of all proton environments.

2. 1D ¹³C{¹H} NMR Spectrum (Proton Decoupled):

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H)

  • Relaxation Delay (D1): 2.0 seconds

  • Spectral Width (SW): 240-250 ppm (to cover the full range of carbon chemical shifts[14])

  • Rationale: Provides a singlet for each unique carbon atom, simplifying the spectrum for initial assignment.

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 2-4 per increment

  • Rationale: This experiment identifies protons that are coupled to each other.[15] It is essential for confirming the connectivity of the aromatic protons (H-6, H-7, H-8). A cross-peak between two proton signals indicates they are spin-coupled (typically within 2-3 bonds).

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive, with multiplicity editing)

  • Rationale: This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[15][16] It is the most definitive way to assign protonated carbons. For example, the proton at ~7.8 ppm will show a correlation to the carbon at ~126 ppm, unambiguously assigning both as H-6 and C-6.

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Rationale: This powerful experiment shows correlations between protons and carbons over two to three bonds.[15] It is critical for assigning quaternary (non-protonated) carbons. For instance, the H-8 proton should show a correlation to the quaternary carbons C-4a and C-8a, helping to place them correctly in the spectrum.

Data Interpretation Workflow

A systematic approach is crucial for accurate spectral assignment. The following workflow integrates the data from all recommended experiments.

G cluster_1 Proton Framework cluster_2 Direct C-H Assignment cluster_3 Full Carbon Skeleton A 1. Acquire 1D ¹H Spectrum B 2. Identify Proton Signals (Integration, Multiplicity) A->B C 3. Acquire 2D ¹H-¹H COSY B->C D 4. Establish Aromatic Spin System (H-6 ↔ H-7 ↔ H-8) C->D G 7. Acquire 2D ¹H-¹³C HSQC D->G K 11. Final Structure Validation & Assignment Table D->K E 5. Acquire 1D ¹³C Spectrum F 6. Identify Carbon Signals (Protonated vs. Quaternary) E->F F->G H 8. Assign Protonated Carbons (e.g., C-3, C-6, C-7, C-8) G->H I 9. Acquire 2D ¹H-¹³C HMBC H->I H->K J 10. Assign Quaternary Carbons via 2-3 bond correlations (e.g., H-8 → C-4a, C-8a) I->J J->K

Caption: Workflow for definitive NMR assignment using 1D and 2D techniques.

Conclusion

The structural elucidation of novel or modified compounds like this compound is fundamental to research and development in the chemical and pharmaceutical sciences. This application note provides a robust predictive framework for its ¹H and ¹³C NMR spectra based on established chemical principles. More importantly, it delivers a detailed, field-tested set of protocols for sample preparation and data acquisition using a suite of 1D and 2D NMR experiments. By following the proposed workflow, researchers can confidently acquire, interpret, and validate the structure of this compound, ensuring data integrity and advancing their scientific objectives.

References

MTT assay protocol for 5-Chloro-4-hydroxy-2H-chromen-2-one cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxicity of 5-Chloro-4-hydroxy-2H-chromen-2-one using the MTT Assay

Introduction

In the landscape of drug discovery and toxicological screening, the precise evaluation of a compound's effect on cell viability is a foundational step.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a cornerstone colorimetric method for this purpose, offering a quantitative measure of cellular metabolic activity, which in turn reflects cell viability, proliferation, and cytotoxicity.[2] This application note provides a comprehensive, field-proven protocol for assessing the cytotoxic potential of this compound, a derivative of the coumarin scaffold. Coumarin and its analogues are a class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties, making them a subject of intense research.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind them to ensure robust and reproducible results.

Scientific Principle of the MTT Assay

The MTT assay's utility is rooted in a fundamental biological process: cellular respiration. The protocol hinges on the ability of viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5][6] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[2]

The reaction is as follows: (Yellow) MTT → [Mitochondrial Dehydrogenases in Viable Cells] → (Purple) Formazan

Because this enzymatic conversion only occurs in living cells, the quantity of the resulting purple formazan is directly proportional to the number of viable cells in the culture well.[2] Dead cells lose this metabolic capability and therefore do not produce the colored product.[6] The insoluble formazan crystals are then dissolved using a solubilizing agent (such as DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the color provides a direct correlation to the number of living cells, allowing for a quantitative assessment of the cytotoxicity induced by the test compound.

Caption: Principle of the MTT colorimetric assay.

Materials and Reagents

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood (Class II)

  • Inverted microscope

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette (5-200 µL)

  • Single-channel pipettes

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Microplate reader (capable of reading absorbance at 570 nm and 630 nm)

  • Hemocytometer or automated cell counter

Reagents & Consumables:

  • Test Compound: this compound (CAS: 54311-48-7)[7][8][9]

  • Cell Line: A suitable human cancer cell line (e.g., HeLa, A549, MCF-7) or a non-cancerous line (e.g., HEK293, Human Dermal Fibroblasts [HDFs])[10]. The choice should be guided by the research objective.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO, cell culture grade) or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • Vehicle: DMSO (for dissolving the test compound).

Experimental Protocol Workflow

The following protocol is a comprehensive, step-by-step guide. Each stage is critical for generating reliable and reproducible data.

Caption: Overall experimental workflow for the MTT cytotoxicity assay.

Part 1: Cell Culture and Seeding

Causality: The initial cell density is a critical parameter. Too few cells will result in a low signal, while too many can lead to over-confluence, nutrient depletion, and altered metabolic states, all of which can skew the results.[11] A preliminary cell titration experiment is recommended to determine the optimal seeding density for your specific cell line and incubation time.[12]

  • Cell Maintenance: Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Passage cells regularly when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[11]

  • Cell Harvesting: Wash the confluent cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete medium.

  • Cell Counting: Transfer the cell suspension to a tube, centrifuge, and resuspend the pellet in fresh medium. Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the optimal seeding concentration. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To avoid the "edge effect" caused by differential evaporation in the outer wells, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[11]

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

Cell Line Example Seeding Density (cells/well)
HeLa5,000 - 10,000
A5497,000 - 15,000
MCF-78,000 - 20,000
HDFs5,000 - 10,000
Table 1: Recommended starting cell seeding densities for a 96-well plate format. Densities should be optimized for each specific cell line and experiment.

Part 2: Preparation and Treatment with Test Compound

Causality: The solubility and concentration of the test compound are paramount. This compound is likely soluble in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Ensure it is fully dissolved.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to prepare working concentrations that are 2X the final desired concentrations. A typical concentration range to screen might be 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Plate Layout: Design a plate map that includes:

    • Blank Wells: Medium only (for background subtraction).

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Test Compound Wells: Cells treated with the various concentrations of this compound.

    • Positive Control: Cells treated with a known cytotoxic agent.

  • Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells. Add 100 µL of the prepared 2X working solutions of the compound (and controls) to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours). The duration depends on the compound's expected mechanism of action.

Part 3: MTT Assay and Absorbance Measurement

Causality: The incubation time with MTT reagent must be sufficient for formazan production but not so long that the MTT itself becomes toxic to the cells. Complete solubilization of the formazan crystals is essential for accurate absorbance readings.

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals. Monitor the formation under a microscope.

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • For Suspension Cells: Centrifuge the plate to pellet the cells before aspirating the supernatant.

  • Add Solubilizing Agent: Add 100 µL of DMSO to each well.

  • Dissolution: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Pipetting up and down can aid this process.

  • Absorbance Reading: Measure the absorbance at a primary wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

Part 4: Data Analysis and Interpretation

Causality: Raw absorbance values must be normalized to the untreated control to account for variations in initial seeding density and plate conditions. This allows for the calculation of percentage viability and the determination of the IC₅₀ value.

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percentage Viability: Normalize the data to the untreated control wells using the following formula: % Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a compound's potency. It can be determined by performing a non-linear regression analysis (sigmoidal dose-response curve fit) using software like GraphPad Prism or a suitable Excel add-in.[13][14]

Concentration (µM) Absorbance (570nm) Corrected Absorbance % Viability
0 (Control)1.2501.200100%
11.1901.14095%
51.0200.97081%
100.8300.78065%
250.6500.60050%
500.4100.36030%
1000.2300.18015%
Blank0.050--
Table 2: Example data set for calculating % cell viability. The IC₅₀ in this example is 25 µM.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance Microbial contamination; Phenol red in medium; Contaminated MTT reagent.[11]Visually inspect plates for contamination. Use phenol red-free medium for the assay steps. Prepare fresh MTT solution.[11]
Low Absorbance Readings Cell density is too low; Insufficient MTT incubation time; Cells are not healthy.[11][12]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure cells are in the logarithmic growth phase and of a low passage number.[11]
Poor Reproducibility Inconsistent cell seeding; Pipetting errors; Edge effects.[11]Use a calibrated multichannel pipette for consistency. Avoid using the outer wells of the plate for experimental samples.[11]
Compound Interference The test compound is colored or has reducing properties.[15]Run a control with the compound in cell-free medium to measure its intrinsic absorbance or ability to reduce MTT. If interference is high, consider an alternative viability assay (e.g., LDH release, ATP-based).[15][16]

Conclusion

The MTT assay is a robust and reliable method for determining the cytotoxic effects of this compound. By adhering to the detailed protocol, understanding the scientific principles behind each step, and implementing proper controls, researchers can generate high-quality, reproducible data. This information is crucial for advancing the understanding of this compound's biological activity and is a critical component of the preclinical drug development and toxicological assessment pipeline.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Coumarin Derivatives

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The structural scaffold of coumarin lends itself to various substitutions, allowing for the generation of derivatives with enhanced biological activities. The introduction of a halogen, such as chlorine, at specific positions on the coumarin ring can significantly modulate the antimicrobial potency of the parent compound. 5-Chloro-4-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative that holds promise as a novel antimicrobial agent.

Accurate and standardized antimicrobial susceptibility testing (AST) is paramount in the evaluation of new chemical entities. These tests determine the minimum concentration of a compound required to inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[3] This document provides detailed protocols for determining the antimicrobial susceptibility of this compound using internationally recognized methods, primarily referencing the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5]

Physicochemical Properties and Stock Solution Preparation

A critical first step in any antimicrobial susceptibility testing is the preparation of a stable and accurate stock solution of the test compound. The solubility of the compound dictates the choice of solvent. While specific solubility data for this compound is not extensively published, many coumarin derivatives exhibit good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][6] Therefore, DMSO is recommended as the primary solvent for preparing the stock solution.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅ClO₃ChemExpress[7]
Molecular Weight 196.59 g/mol ChemExpress[7]
Appearance Solid (form may vary)N/A
Solubility Likely soluble in DMSOGeneral knowledge on coumarins[2][6]
Protocol 1: Preparation of Stock Solution

Rationale: A concentrated stock solution allows for accurate serial dilutions and minimizes the final concentration of the solvent in the test medium, which could otherwise interfere with microbial growth. DMSO is a common solvent for water-insoluble compounds in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional but Recommended): Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Antimicrobial Susceptibility Testing Methods

The two most widely accepted and utilized methods for determining the MIC of a novel compound are the broth microdilution method and the agar disk diffusion method.

Broth Microdilution Method: The Gold Standard

The broth microdilution method is considered the "gold standard" for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[3][8] This method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.

Causality behind Experimental Choices: The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is standardized by CLSI and EUCAST to ensure reproducibility, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antimicrobial agents. The final inoculum concentration of approximately 5 x 10⁵ CFU/mL is critical for consistent and reliable results.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of this compound (from Protocol 1)

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin) with known MIC for the test organism

  • Sterile diluent (e.g., sterile water or saline)

  • Multichannel pipette

  • Incubator

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare Stock Solution of Compound D Serial Dilution of Compound in Plate A->D B Prepare 0.5 McFarland Inoculum E Inoculate Wells with Bacterial Suspension B->E C Prepare Microtiter Plate with Broth C->D D->E F Incubate Plate E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Caption: Workflow for the broth microdilution assay.

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution:

    • In a separate tube, prepare an intermediate dilution of the stock solution of this compound in CAMHB.

    • Add 100 µL of this intermediate dilution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Table 2: Example Data Presentation for Broth Microdilution

MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Vancomycin[Experimental Result][Expected Range]
Escherichia coliNegative128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Ciprofloxacin[Experimental Result][Expected Range]
Agar Disk Diffusion Method: A Qualitative Screening Tool

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the antimicrobial activity of a compound.[9] It is particularly useful for initial screening. This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

Rationale: This method provides a rapid and visual assessment of antimicrobial activity. The size of the zone of inhibition is influenced by the compound's diffusibility in agar, its concentration, and the susceptibility of the microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Stock solution of this compound (from Protocol 1)

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Forceps

  • Incubator

Workflow Diagram:

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare 0.5 McFarland Inoculum C Inoculate MHA Plate A->C B Prepare Impregnated Disks D Place Disks on Agar B->D C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F G Interpret Results F->G

References

In vitro anticoagulant activity assay for 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Anticoagulant Activity Assay for 5-Chloro-4-hydroxy-2H-chromen-2-one

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro anticoagulant activity of this compound, a derivative of the 4-hydroxycoumarin class. We detail the theoretical underpinnings of its expected mechanism of action as a Vitamin K antagonist and provide validated, step-by-step protocols for the three primary clot-based assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT). The rationale behind experimental design, data interpretation, and potential mechanistic follow-up studies are discussed to ensure a robust and self-validating investigation.

Introduction: The Scientific Rationale

This compound belongs to the 4-hydroxycoumarin class of compounds, which are renowned for their anticoagulant properties.[1][2][3] The parent structure is the basis for widely used oral anticoagulants like warfarin.[3][4] These agents do not act directly on coagulation enzymes but rather interfere with the essential post-translational modification of several clotting factors.[1][5] Specifically, they function as antagonists of Vitamin K.[2][5][6]

The primary molecular target is the enzyme Vitamin K epoxide reductase (VKOR).[6][7] Inhibition of VKOR disrupts the Vitamin K cycle, a critical process for regenerating the reduced form of Vitamin K. This reduced form is a necessary cofactor for the enzyme γ-glutamyl carboxylase, which carboxylates glutamic acid residues on Vitamin K-dependent proteins. In the context of hemostasis, this includes coagulation Factors II (Prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1] Without effective carboxylation, these factors cannot bind calcium ions and phospholipid surfaces efficiently, rendering them biologically inactive and impairing the coagulation cascade.

The inclusion of a chlorine atom on the coumarin scaffold is of particular interest, as studies have suggested that halogen substituents at specific positions can modulate the anticoagulant potency of 4-hydroxycoumarin derivatives.[2] Therefore, a systematic in vitro evaluation is the critical first step in characterizing the anticoagulant profile of this compound.

Mechanism of Action: The Vitamin K Cycle and VKOR Inhibition

The anticoagulant effect of 4-hydroxycoumarin derivatives is mediated by the obstruction of the cyclic interconversion between Vitamin K and its epoxide form.[1] The diagram below illustrates this pathway and the point of inhibition.

VK_Cycle cluster_0 Hepatocyte VK_hydro Vitamin K (hydroquinone, reduced) GGCX γ-glutamyl carboxylase (GGCX) VK_hydro->GGCX Cofactor VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR VK_quinone Vitamin K (quinone) VKO_reductase Vitamin K reductase VK_quinone->VKO_reductase GGCX->VK_epoxide O2, CO2 Factors_post Active Factors (Carboxylated) GGCX->Factors_post Product VKOR->VK_quinone VKO_reductase->VK_hydro Factors_pre Inactive Factors (II, VII, IX, X) Factors_pre->GGCX Substrate Inhibitor 5-Chloro-4-hydroxy- 2H-chromen-2-one Inhibitor->VKOR Inhibition Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (aPTT) cluster_Extrinsic Extrinsic Pathway (PT) cluster_Common Common Pathway (PT & aPTT) cluster_TT Thrombin Time (TT) XII XII XI XI XII->XI IX IX XI->IX X X IX->X IX->X + VIIIa, Ca++, PL II II (Prothrombin) X->II + Va, Ca++, PL X->II VIII VIII TF Tissue Factor (TF) VII VII TF->VII VII->X + TF, Ca++ IIa IIa (Thrombin) II->IIa I I (Fibrinogen) IIa->I Ia Ia (Fibrin) I->Ia Thrombin (IIa) TT_node I -> Ia Workflow start Start prep_ppp Prepare Platelet-Poor Plasma (PPP) start->prep_ppp prep_compound Prepare Compound Stock & Working Solutions start->prep_compound prep_controls Prepare Controls (Vehicle, Warfarin) start->prep_controls run_assays Perform Coagulation Assays (PT, aPTT, TT) prep_ppp->run_assays prep_compound->run_assays prep_controls->run_assays data_acq Record Clotting Times (seconds) run_assays->data_acq analysis Data Analysis: - Plot Dose-Response Curves - Calculate IC50 (if applicable) data_acq->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity. Our approach is rooted in a deep understanding of the reaction mechanisms, particularly the Pechmann condensation, tailored to the specific considerations for synthesizing this chlorinated coumarin derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and generally reliable method is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[1] For the synthesis of this compound, the typical starting materials are 4-chlorophenol and a suitable malonic acid derivative, such as diethyl malonate or a β-ketoester like ethyl acetoacetate.

Q2: How does the chloro-substituent on the phenol affect the reaction?

A2: The chlorine atom at the 4-position of the phenol ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive in the electrophilic aromatic substitution step of the Pechmann condensation.[2] Consequently, harsher reaction conditions, such as stronger acid catalysts and higher temperatures, may be required compared to the synthesis of unsubstituted 4-hydroxycoumarin.

Q3: What are the common side products in this synthesis, and how can I minimize them?

A3: A common side product is the isomeric chromone. The formation of the coumarin versus the chromone is influenced by the reaction conditions and the specific catalyst used.[1] Additionally, incomplete reaction can leave unreacted starting materials, and harsh conditions can lead to charring or the formation of tar. To minimize side products, careful control of temperature and reaction time is crucial. The choice of catalyst can also significantly impact the product distribution.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant amounts of isomeric chromone or other impurities are present, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is a common starting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The electron-withdrawing nature of the chlorine on the 4-chlorophenol requires a strong acid catalyst to promote the reaction.Use a stronger acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like anhydrous zinc chloride in combination with phosphorus oxychloride.[3]
Reaction Temperature Too Low The deactivating effect of the chlorine substituent necessitates higher activation energy for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). Temperatures in the range of 100-150 °C are often employed.[4]
Poor Quality Reagents Moisture in the reagents or solvents can quench the acid catalyst and inhibit the reaction.Ensure all reagents and solvents are anhydrous. Use freshly distilled or high-purity grade materials.
Short Reaction Time The reaction may be sluggish due to the deactivated starting material and may require a longer time to reach completion.Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.
Problem 2: Formation of a Dark, Tarry Mixture
Potential Cause Explanation Recommended Solution
Reaction Temperature Too High Excessive heat can lead to the decomposition of starting materials and products, resulting in polymerization and charring.Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller. Avoid localized overheating.
Concentrated Acid Leading to Charring Strong acids, especially at high temperatures, can cause significant charring of the organic materials.Add the acid catalyst slowly and in a controlled manner, preferably at a lower temperature, before heating the reaction mixture.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation Recommended Solution
Product is Soluble in the Work-up Solvent If the product has some solubility in the aqueous phase during work-up, yields will be reduced.After quenching the reaction with ice-water, ensure the pH is acidic to keep the 4-hydroxycoumarin protonated and less water-soluble. If necessary, extract the aqueous layer with an organic solvent like ethyl acetate.
Co-precipitation of Impurities Rapid precipitation of the crude product from the reaction mixture can trap unreacted starting materials and byproducts.For purification, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly for recrystallization. This promotes the formation of purer crystals.
Similar Polarity of Product and Impurities The isomeric chromone byproduct can have a similar polarity to the desired coumarin, making separation by simple recrystallization difficult.Employ column chromatography on silica gel with a carefully selected solvent system. A shallow gradient of a more polar solvent in a less polar solvent can improve separation.

Experimental Protocols

Protocol 1: Pechmann Condensation using Sulfuric Acid

This protocol provides a general guideline. Optimization of temperature and reaction time may be necessary.

Materials:

  • 4-chlorophenol

  • Diethyl malonate

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 4-chlorophenol and 1.2 equivalents of diethyl malonate.

  • Cool the mixture in an ice bath.

  • Slowly and with stirring, add 3-5 equivalents of concentrated sulfuric acid.

  • After the addition is complete, remove the ice bath and heat the mixture to 100-120°C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Synthesis

Workflow for Optimizing Yield

G start Start Synthesis low_yield Low Yield? start->low_yield increase_temp Increase Temperature low_yield->increase_temp Yes purification Purification low_yield->purification No stronger_catalyst Use Stronger Catalyst increase_temp->stronger_catalyst extend_time Extend Reaction Time stronger_catalyst->extend_time check_reagents Check Reagent Purity extend_time->check_reagents check_reagents->start Re-run end High Yield Product purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Pechmann Condensation Mechanism

G cluster_0 Pechmann Condensation 4-Chlorophenol 4-Chlorophenol Transesterification Transesterification 4-Chlorophenol->Transesterification Diethyl Malonate Diethyl Malonate Diethyl Malonate->Transesterification Intramolecular\nAcylation Intramolecular Acylation Transesterification->Intramolecular\nAcylation Dehydration Dehydration Intramolecular\nAcylation->Dehydration Product 5-Chloro-4-hydroxy- 2H-chromen-2-one Dehydration->Product

References

Technical Support Center: Purification of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Chloro-4-hydroxy-2H-chromen-2-one via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, explaining the causality behind each experimental step to ensure robust and reproducible outcomes.

Troubleshooting Guide & FAQs

Q1: My recrystallization attempt failed, and the compound "oiled out." What does this mean and how can I fix it?

A1: Understanding and Preventing "Oiling Out"

"Oiling out" is a common recrystallization problem where the solute separates from the cooling solution as a liquid (an "oil") rather than forming solid crystals.[1][2] This occurs when the solution becomes saturated at a temperature that is above the melting point of the solute.[1] Because impurities are often more soluble in this oily phase than in the solvent, the resulting solidified mass is typically not pure, defeating the purpose of the purification.[1]

Causality & Mechanism: The primary causes for oiling out include:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more susceptible to melting in the hot solvent.[3][4]

  • Low-Melting Solute: The intrinsic melting point of this compound might be close to the boiling point of the chosen solvent.

  • Solvent Choice: A solvent in which the compound is excessively soluble can lead to the solution becoming saturated only at a very low temperature, by which point the solute may have already separated as a supercooled liquid.

Troubleshooting Strategies:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature. Allow it to cool slowly again.[1]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, after it has cooled to room temperature. This may induce solidification of the oil. The resulting solid should then be re-dissolved and recrystallized.

  • Change the Solvent: The most reliable solution is often to select a different solvent or solvent system. Choose a solvent with a lower boiling point or one in which your compound is slightly less soluble. For polar coumarins, solvents like ethanol or acetonitrile can be effective alternatives.[5]

  • Slow Down Cooling: Rapid cooling increases the likelihood of oiling out. Ensure the solution cools as slowly as possible by insulating the flask. This allows the system to remain at equilibrium and promotes orderly crystal lattice formation instead of liquid-liquid phase separation.[6]

Q2: I've selected a solvent and my solution is cooling, but no crystals are forming. What should I do?

A2: Inducing Crystallization from a Supersaturated Solution

The failure of crystals to form from a clear, cooled solution indicates that you have a stable supersaturated solution. Crystallization is a two-step process: nucleation (the initial formation of microscopic crystal seeds) and crystal growth.[7] A supersaturated solution may lack the energy required to begin nucleation.[8]

Causality & Mechanism:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent. If the solution is not sufficiently concentrated, it will not become saturated upon cooling, and no crystals will form.[8]

  • Lack of Nucleation Sites: Crystal formation requires a starting point. Highly clean glassware and a very pure compound can sometimes inhibit spontaneous nucleation.[8]

Troubleshooting Strategies:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[1]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" provides a perfect template for further crystal growth.[1]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.[8]

  • Flash Cool: Briefly placing the flask in an ice bath can sometimes provide the thermodynamic shock needed to induce nucleation. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[6]

Q3: My final yield is disappointingly low. What are the common causes of product loss?

A3: Maximizing Product Recovery

A low yield can result from several procedural errors during the recrystallization process.

Causality & Mechanism:

  • Excessive Solvent: As discussed in Q2, using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the "mother liquor" after cooling.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities.

  • Improper Washing: Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, will dissolve some of your purified product.[9]

Troubleshooting Strategies:

  • Use Minimal Solvent: Add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures you create a saturated solution.[10]

  • Pre-heat Your Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during vacuum filtration. This removes residual mother liquor without dissolving the product.

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover more by boiling off a significant portion of the solvent and cooling the concentrated solution again. This "second crop" will be less pure than the first but can significantly improve your overall yield.[1]

Q4: How does the rate of cooling impact the purity and appearance of my crystals?

A4: The Kinetics of Crystal Growth

The rate at which you cool the solution is a critical parameter that directly influences both the size and purity of the resulting crystals.

Causality & Mechanism: The formation of a pure crystal is an equilibrium process where solute molecules selectively deposit onto the growing lattice, excluding impurity molecules.

  • Slow Cooling: Slow cooling allows time for this equilibrium to be established. It favors the formation of fewer nucleation sites, which then grow into large, well-defined crystals.[11][12] This extended growth period provides ample opportunity for impurities to be rejected from the crystal lattice, resulting in higher purity.[6]

  • Rapid Cooling (Crashing Out): Fast cooling, such as immediately placing the hot flask in an ice bath, causes the solution to become supersaturated very quickly. This leads to the formation of many nucleation sites simultaneously, resulting in a large number of very small crystals.[13] This rapid process can physically trap impurities within the rapidly forming crystal lattice, leading to a less pure final product.[14]

Best Practice: For optimal purity, always allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or folded paper towels.[1] Only after the solution has reached room temperature and crystal growth has ceased should you consider placing it in an ice bath to maximize recovery.

Solvent Selection for this compound

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature.[15] Given the polar nature of the hydroxyl and carbonyl groups in this compound, polar solvents are a logical starting point.[5] A mixed-solvent system can also be highly effective.[16]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Ethanol 7824.5A good first choice. The compound is likely soluble when hot and less soluble when cold.[5]
Methanol 6532.7Higher polarity than ethanol; may be too effective a solvent, leading to low recovery. Often used in a mixed system with water.[16]
Acetonitrile 8237.5Can be an excellent solvent for moderately polar compounds.[5]
Ethyl Acetate 776.0A less polar option. May be suitable if the compound is overly soluble in alcohols.
Water 10080.1The compound is likely to have low solubility in water, making it a good "anti-solvent" in a mixed system with ethanol or methanol.[16]
Ethanol/Water VariableVariableA powerful mixed-solvent system. Dissolve the compound in minimal hot ethanol, then add hot water dropwise until the solution turns cloudy (the saturation point). Add a drop or two of ethanol to clarify and then cool.[17]

Standard Recrystallization Protocol

This protocol provides a generalized workflow. The choice of solvent and the necessity of a hot filtration step will depend on the specific impurities present.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point.[15]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the amount of crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely.

Visual Workflow: Recrystallization Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Flowchart start Start: Hot Saturated Solution cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe crystals Clean Crystals Form observe->crystals Success oiling Compound 'Oils Out' observe->oiling Problem no_xtals No Crystals Form observe->no_xtals Problem end_process Isolate & Dry Crystals crystals->end_process reheat Re-heat Solution oiling->reheat Remedy scratch Scratch Flask with Glass Rod no_xtals->scratch Try First seed Add Seed Crystal no_xtals->seed Try Second reduce_vol Reduce Solvent Volume no_xtals->reduce_vol If Still Fails add_solvent Add More Solvent reheat->add_solvent recool_slow Cool Slowly Again add_solvent->recool_slow recool_slow->cool scratch->observe Check Again seed->observe Check Again reduce_vol->cool

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: 5-Chloro-4-hydroxy-2H-chromen-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one, a key coumarin derivative, is a fundamental process for researchers in medicinal chemistry and materials science. While synthetic routes like the Pechmann condensation are robust, achieving high purity can be challenging due to the formation of closely related side products and the presence of unreacted starting materials.[1][2][3] This guide provides in-depth troubleshooting and purification protocols to address the specific issues encountered during its synthesis, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product has a low, broad melting point and the NMR spectrum shows multiple unexpected signals. What are the likely impurities?

A1: A depressed and broad melting point is a classic indicator of impurities. In a typical Pechmann condensation or related synthesis of this compound, the primary contaminants generally fall into three categories:

  • Unreacted Starting Materials: Residual 4-chlorophenol and the β-ketoester (e.g., diethyl malonate) are common. Their presence is often indicated by characteristic signals in the ¹H-NMR spectrum that do not correspond to the product structure.

  • Isomeric Side Products: The Pechmann condensation can sometimes yield isomeric chromone byproducts, which have very similar structures and properties, making them difficult to separate.[4] This often occurs depending on the specific acid catalyst and reaction conditions used.[5][6]

  • Reaction Byproducts and Tar: Harsh acidic conditions and high temperatures can lead to the formation of dark, tarry substances from the degradation of starting materials or the product.[7] These are often complex mixtures of polymerized materials.

Q2: How can I effectively remove unreacted starting materials and simple byproducts from my crude this compound?

A2: For removing starting materials and non-isomeric byproducts, recrystallization is the most direct and often sufficient method.[8][9][10] The key is selecting an appropriate solvent system where the solubility of the desired product differs significantly from that of the impurities at high and low temperatures.

Core Strategy: Recrystallization

The hydroxyl group at the 4-position gives the molecule a degree of polarity, making polar solvents like ethanol, methanol, or acetic acid suitable for recrystallization.[9] Often, a mixed-solvent system, such as aqueous ethanol or aqueous methanol, provides the best results by allowing for fine-tuned control over solubility.[10] A study on simple coumarins found that 34% aqueous ethanol was an effective mixed solvent for recrystallizing 7-hydroxy-4-methyl coumarin, a structurally related compound.[10]

  • Principle of Causality: The desired coumarin product will be soluble in the hot solvent but will crystallize out upon cooling, while the more soluble impurities remain in the mother liquor. Insoluble impurities can be removed via hot filtration.

See Protocol 1 for a detailed step-by-step guide to recrystallization.

Q3: My TLC plate shows two very close spots, suggesting an isomeric impurity. How do I separate these compounds?

A3: Separating closely related isomers, such as a chromone from the desired coumarin, requires a more refined technique than simple recrystallization. The method of choice is silica gel column chromatography.[11][12]

Core Strategy: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) flows through it. Compounds with slightly different polarities will travel at different rates, allowing for their isolation.

  • Expert Insight: Before attempting a large-scale column, it is crucial to first develop an effective solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the spots (a difference in Rf values of at least 0.2 is ideal). A common starting point for coumarin derivatives is a mixture of a non-polar solvent like n-heptane or petroleum ether and a more polar solvent like ethyl acetate.[12][13]

See Protocol 2 for a detailed guide on performing column chromatography.

Q4: The final product is off-white or yellowish, even after recrystallization. How can I remove colored impurities?

A4: Persistent color is typically caused by trace amounts of highly conjugated byproducts or degradation "tar". These can often be removed by treating the solution with activated charcoal during the recrystallization process.

Core Strategy: Activated Charcoal Treatment

Activated charcoal has a very high surface area with pores that are effective at adsorbing large, colored organic molecules.

  • Mechanism of Action: When added to the hot solution of your crude product during recrystallization, the colored impurities adsorb onto the surface of the charcoal. Because the charcoal is insoluble, it can then be removed by hot filtration, leaving a decolorized solution from which the pure product can crystallize.

Caution: Use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product, leading to a reduction in yield.

See Protocol 1, Step 4 for the specific procedure.

Data & Workflow Summaries

Table 1: Troubleshooting Common Impurities
Impurity TypeLikely OriginIdentification MethodPrimary Purification Method
Unreacted Starting MaterialsIncomplete reaction¹H-NMR, TLCRecrystallization[9][10]
Isomeric ChromonesSide reaction in Pechmann Condensation[4]TLC, ¹H-NMR, Melting PointColumn Chromatography[11][12]
Tarry/Colored SubstancesDegradation at high temperature/acidity[7]Visual Inspection (dark color)Recrystallization with Charcoal
Residual Acid CatalystIncomplete work-uppH measurement, broad OH peak in NMRBase wash followed by recrystallization
Table 2: Suggested Solvent Systems for Chromatography
ApplicationSolvent System (Starting Ratios, v/v)Rationale
TLC Analysis Hexane:Ethyl Acetate (7:3)Good starting point for separating moderately polar compounds. Adjust ratio based on Rf values.
Dichloromethane:Methanol (9.5:0.5)Offers different selectivity compared to hexane/ethyl acetate systems.
Column Chromatography Petroleum Ether:Ethyl Acetate (8:2)A common eluent system for coumarin purification, providing good resolution.[13]
n-heptane:dichloromethane:ethyl acetate (3:4:3)A more complex system used for separating coumarins with very similar properties.[12]

Visualized Workflows

G start Crude Product Analysis (TLC, MP, NMR) discolored Is the product discolored? start->discolored single_spot Is TLC showing a single major spot? discolored->single_spot No charcoal Recrystallize with Activated Charcoal discolored->charcoal Yes mp_sharp Is the melting point sharp & correct? single_spot->mp_sharp Yes chromatography Perform Column Chromatography single_spot->chromatography No recrystallize Perform Standard Recrystallization mp_sharp->recrystallize No pure_product Pure Product mp_sharp->pure_product Yes charcoal->single_spot re_evaluate Re-evaluate Purity (TLC, MP, NMR) recrystallize->re_evaluate chromatography->re_evaluate re_evaluate->chromatography Impurity Persists re_evaluate->pure_product Purity Confirmed

Caption: Purification Strategy Decision Tree.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is unsuitable. The ideal solvent dissolves the product when hot but not when cold. Test mixed solvents like aqueous ethanol to find the optimal ratio.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with stirring until it boils gently and the solid dissolves completely. Add more solvent in small portions if needed, ensuring you use the minimum amount required for full dissolution at boiling point.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal. Speed is essential to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column bed.

  • Elution: Carefully add the eluent to the column. Begin eluting the sample through the column, collecting fractions in test tubes. You may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.[14]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Stability of 5-Chloro-4-hydroxy-2H-chromen-2-one in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the stability of 5-Chloro-4-hydroxy-2H-chromen-2-one when solubilized in dimethyl sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Introduction

This compound is a coumarin derivative of significant interest in various research fields. As with many small molecules, its stability in solution is paramount for obtaining reliable and reproducible data. DMSO is a common solvent for such compounds due to its excellent solubilizing power. However, the interaction between the compound and the solvent, as well as storage conditions, can significantly impact its stability. This guide will address common challenges and questions related to the handling and storage of this compound in DMSO.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

The stability of this compound in DMSO can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. Long-term storage at room temperature is generally not recommended.

  • Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to hydrolysis of the compound.

  • Light Exposure: Many coumarin derivatives are sensitive to light, which can induce photochemical degradation.

  • pH of the Solution: Although DMSO is an aprotic solvent, residual impurities or the introduction of acidic or basic contaminants can alter the microenvironment and affect stability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially lead to precipitation or degradation of the compound.

Q2: How should I prepare my DMSO stock solution of this compound for optimal stability?

To ensure the stability of your stock solution, follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize water content.

  • Work in a Dry Environment: When preparing your stock solution, work in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream, to prevent moisture absorption.

  • Prepare Aliquots: To avoid multiple freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solution. This ensures that the main stock remains pristine.

  • Protect from Light: Use amber-colored vials or wrap your vials in aluminum foil to protect the solution from light exposure.

Q3: What are the recommended storage conditions for a DMSO stock solution of this compound?

For optimal long-term stability, stock solutions of this compound in DMSO should be stored under the following conditions:

Storage ConditionRecommendationRationale
Temperature -20°C or -80°CMinimizes thermal degradation.
Light In the dark (amber vials or foil-wrapped)Prevents photochemical degradation.
Atmosphere Inert gas (e.g., argon or nitrogen) overlayPrevents oxidation and moisture absorption.
Container Tightly sealed, high-quality vialsPrevents solvent evaporation and contamination.

Q4: I've noticed a change in the color of my DMSO stock solution. What could be the cause?

A change in the color of your DMSO stock solution is often an indicator of compound degradation. This can be due to oxidation, hydrolysis, or other chemical transformations. If you observe a color change, it is crucial to verify the integrity of your compound before proceeding with your experiments.

Q5: Can I use a stock solution that has been stored at room temperature for a few hours?

While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The rate of degradation is temperature-dependent. For sensitive assays, it is always best to minimize the time the stock solution spends at room temperature. If a solution has been at room temperature for an extended period, its purity should be re-assessed.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in DMSO.

Workflow for Investigating Compound Instability

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by compound instability.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.

    • Check for Precipitate: Visually inspect the solution for any precipitate. If present, gently warm the vial to room temperature and vortex to see if the precipitate redissolves. If it does not, the compound may have crashed out of solution or degraded.

    • Assess Purity: The most definitive way to check for degradation is to analyze the purity of the stock solution using analytical techniques.

Issue 2: Visible precipitate in the DMSO stock solution after thawing.
  • Possible Cause:

    • The concentration of the compound exceeds its solubility limit in DMSO at lower temperatures.

    • Water may have been introduced into the DMSO, reducing the compound's solubility.

  • Troubleshooting Steps:

    • Warm and Vortex: Allow the vial to come to room temperature and vortex thoroughly. If the precipitate dissolves, it was likely due to reduced solubility at low temperatures. Consider preparing a more dilute stock solution.

    • Check for Water Contamination: If the precipitate does not redissolve, water contamination is a likely culprit. It is recommended to discard the solution and prepare a fresh stock using anhydrous DMSO.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Calibrated balance

    • Amber glass vials with screw caps

    • Sterile, disposable pipette tips

    • Vortex mixer

  • Procedure:

    • Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

    • Once dissolved, immediately aliquot the stock solution into single-use amber vials.

    • If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.

    • Label the vials clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Purity of a DMSO Stock Solution by HPLC

This protocol provides a general guideline for assessing the purity of your stock solution using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • HPLC system with a UV detector

    • C18 analytical column

    • Mobile phase A: Water with 0.1% formic acid

    • Mobile phase B: Acetonitrile with 0.1% formic acid

    • Your DMSO stock solution of this compound

  • Procedure:

    • Prepare a fresh, known-concentration standard of this compound in DMSO for comparison.

    • Dilute a small aliquot of your stock solution and the fresh standard to an appropriate concentration for HPLC analysis.

    • Set up a gradient elution method on your HPLC system (e.g., 5% to 95% B over 15 minutes).

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Inject the prepared samples.

    • Analyze the chromatograms. Compare the retention time and peak area of your stock solution to the fresh standard. The presence of additional peaks in your stock solution's chromatogram indicates degradation.

Workflow for Purity Assessment

Caption: A workflow for assessing the purity of a DMSO stock solution using HPLC.

Technical Support Center: Degradation Pathways of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the degradation pathways of 5-Chloro-4-hydroxy-2H-chromen-2-one are limited in publicly available literature. This guide is constructed based on the well-established chemical principles of the 4-hydroxycoumarin scaffold, related halogenated aromatic compounds, and standard pharmaceutical forced degradation practices. The information herein should serve as an expert framework for designing stability studies and troubleshooting experimental challenges.

Section 1: Understanding the Stability of this compound

This compound is a derivative of the 4-hydroxycoumarin family, a class of compounds known for a wide range of biological activities. Its stability is a critical parameter for researchers in drug development and related fields, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The molecule's structure contains several reactive sites that dictate its stability profile:

  • α,β-Unsaturated Lactone Ring: This is the core of the coumarin structure. Lactones are susceptible to hydrolysis, particularly under basic conditions, which leads to ring-opening.

  • Phenolic Hydroxyl Group (at C4): This group is acidic and can be deprotonated, making the molecule susceptible to pH-dependent degradation and oxidation.

  • Electron-Withdrawing Chlorine Atom (at C5): The chloro-substituent influences the electron density of the aromatic ring, potentially affecting its susceptibility to nucleophilic attack and oxidative processes.

  • Aromatic Ring: The benzene ring can undergo oxidative degradation or photochemical reactions.

Understanding these structural features is key to predicting degradation pathways and designing robust experimental and storage protocols.

Section 2: Primary Degradation Pathways

Based on its chemical structure, this compound is predicted to degrade via three primary pathways: hydrolytic, oxidative, and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is a major degradation route for coumarins, primarily involving the opening of the lactone ring.[1][2]

  • Base-Catalyzed Hydrolysis: This is often the most rapid hydrolytic pathway. Under alkaline conditions (pH > 7), the phenolic hydroxyl group is deprotonated, and the lactone is readily attacked by hydroxide ions. This irreversibly opens the ring to form a salt of the corresponding coumarinic acid (a cis-2-hydroxy-cinnamic acid derivative).

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the lactone can be protonated, making it more susceptible to nucleophilic attack by water. This process is typically slower than base-catalyzed hydrolysis and can be reversible.[2]

Oxidative Degradation

The electron-rich aromatic ring and the phenolic hydroxyl group make the molecule susceptible to oxidation.[1][3]

  • Mechanism: Oxidizing agents, such as hydrogen peroxide (H₂O₂), or atmospheric oxygen in the presence of metal ions, can generate highly reactive species like hydroxyl radicals (HO•).[4] These radicals can attack the aromatic ring, leading to hydroxylation or, in more advanced stages, ring cleavage.[4][5] The presence of the phenolic group can accelerate oxidative degradation, especially at higher pH values where it exists as the more easily oxidized phenoxide ion.[3][6]

Photolytic Degradation

Coumarin derivatives are known to be photoactive and can degrade upon exposure to light, particularly UV radiation.[1][7][8]

  • Mechanism: Upon absorbing light energy, the molecule can enter an excited state. From this state, it can undergo several reactions, including [2+2] cycloaddition with another molecule to form photodimers, photocleavage of the lactone ring, or photo-oxidation.[7][9][10] The specific products will depend on the wavelength of light, the solvent, and the presence of oxygen.

Predicted_Degradation_Pathways Compound This compound Hydrolysis_Product Ring-Opened Coumarinic Acid Derivative Compound->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Hydroxylated & Ring-Cleavage Products Compound->Oxidation_Product Oxidation (e.g., H₂O₂) Photo_Product Photodimers & Photo-oxidized Products Compound->Photo_Product Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing decreasing purity over time when dissolved in a buffered aqueous solution. What is the most likely cause? A1: The most probable cause is hydrolytic and/or oxidative degradation. The stability of 4-hydroxycoumarins in solution is highly pH-dependent.[6] Alkaline or even neutral aqueous solutions can promote lactone ring hydrolysis.[1] Furthermore, dissolved oxygen can lead to slow oxidation, which may be accelerated by trace metal impurities. To mitigate this, ensure your buffers are slightly acidic (e.g., pH 4-6), degassed, and consider storing stock solutions frozen under an inert atmosphere (e.g., argon or nitrogen).

Q2: What analytical techniques are best for monitoring degradation and identifying the resulting products? A2: A combination of chromatographic and spectrometric techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying the parent compound and known degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common starting point.[11][12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products.[11] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation of degradants formed during stability and forced degradation studies.[14][15]

Q3: I observed a yellow or brown color change in my sample solution after leaving it on the benchtop. What does this indicate? A3: A color change often points to oxidative degradation.[1] Oxidation of phenolic compounds can lead to the formation of quinone-type structures and other conjugated systems that absorb visible light, appearing colored. This is a strong indicator that your sample is sensitive to air and/or light and requires more stringent storage conditions, such as protection from light in amber vials and storage under an inert atmosphere.

Q4: How does the chlorine substituent at the 5-position affect stability compared to unsubstituted 4-hydroxycoumarin? A4: The chlorine atom is electron-withdrawing. This can have several effects. It will increase the acidity of the C4-hydroxyl group, potentially making it more susceptible to base-catalyzed degradation at a lower pH. It also influences the electron density of the aromatic ring, which can alter its reactivity towards oxidative species and affect its photochemical properties.[16] The C-Cl bond itself could also be a site for reductive dehalogenation under specific anaerobic or microbial conditions, although this is less common under typical laboratory stress conditions.[17]

Section 4: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of parent peak area in HPLC analysis of aqueous samples. Base-catalyzed hydrolysis. 1. Check and adjust the pH of your solution to be slightly acidic (pH 4-6).[1] 2. Prepare solutions fresh before use. 3. If storage is necessary, store frozen at -20°C or -80°C.
Appearance of multiple, broad, or unexpected peaks in the chromatogram. Sample degradation (Oxidative, Photolytic, or Hydrolytic). 1. Perform a systematic forced degradation study (see Protocol 1) to tentatively identify which stress factor is causing the degradation. 2. Review sample handling: protect from light, use degassed solvents, and store under inert gas.[1] 3. Optimize the HPLC method to ensure good separation of the parent compound from its degradants.
Poor mass balance in a stability study (sum of parent and degradants is <100%). 1. Formation of non-UV active degradants. 2. Formation of volatile degradants. 3. Degradants are not eluting from the HPLC column.1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel with UV to detect non-chromophoric products. 2. Analyze the sample headspace by GC-MS if volatile products are suspected. 3. Modify the HPLC gradient to include a stronger solvent wash at the end to elute highly retained species.
Inconsistent results between experimental replicates. Inconsistent sample handling and storage; contamination. 1. Standardize all sample preparation and storage procedures. 2. Ensure all glassware is scrupulously clean to avoid metal ion contamination that can catalyze oxidation. 3. Use high-purity solvents and reagents.

Section 5: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways, as recommended by ICH guidelines.[18][19][20][21] The goal is to achieve 5-20% degradation of the active ingredient.[22]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in separate, clearly labeled vials. Include a control sample diluted with the solvent used for the stressor (e.g., water).

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature (this reaction is often fast).

  • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a solution sample at 60°C.

  • Photolytic Degradation: Expose a solution in a quartz or photostable transparent vial to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in aluminum foil and place it alongside the exposed sample.[19]

3. Time Points & Quenching:

  • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can be quenched by dilution or addition of a reducing agent if necessary.

4. Analysis:

  • Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the initial mobile phase of your HPLC method.

  • Analyze by a stability-indicating HPLC-UV and/or LC-MS method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify new peaks.

Forced_Degradation_Workflow start Prepare 1 mg/mL Stock Solution stress Apply Parallel Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, RT) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo quench Sample, Quench & Neutralize at Time Points acid->quench base->quench oxid->quench thermal->quench photo->quench analyze Analyze via HPLC-UV/MS quench->analyze pathway Identify Degradants & Elucidate Pathways analyze->pathway

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase HPLC method suitable for monitoring the stability of this compound. Method optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: C18 is a versatile stationary phase that provides good retention for moderately polar compounds like coumarins.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase controls the ionization state of the phenolic hydroxyl group, leading to better peak shape. Formic acid is volatile and compatible with MS detection.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (Re-equilibration)

    • Rationale: A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar (dimerized) degradation products within a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 310 nm, or Photodiode Array (PDA) detector from 200-400 nm.

    • Rationale: A PDA detector is highly recommended as it provides spectral data for all peaks, helping to assess peak purity and aiding in the identification of degradants which may have different absorption maxima than the parent compound.

References

Technical Support Center: Assay Solubility and Handling of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-hydroxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common challenges associated with the solubility of this compound in experimental assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.

Introduction: Understanding the Solubility Challenge

This compound, a halogenated 4-hydroxycoumarin, presents a solubility profile typical of many small molecule drug candidates: poor aqueous solubility but good solubility in organic solvents. This characteristic is a frequent hurdle in biological assays, where aqueous buffer systems are the norm. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide will walk you through the principles and practical steps to overcome these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic sign of a compound's low aqueous solubility. Your initial stock solution, likely in a solvent like DMSO, can hold a high concentration of the compound. However, when this is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution.

Troubleshooting Workflow:

start Precipitation Observed check_stock Check Stock Solution (No precipitation in 100% DMSO?) start->check_stock optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Stock is clear lower_concentration Lower Final Assay Concentration optimize_dilution->lower_concentration Precipitation persists end_soluble Compound Solubilized optimize_dilution->end_soluble Successful use_cosolvent Increase Co-solvent Percentage lower_concentration->use_cosolvent Still precipitates lower_concentration->end_soluble Successful modify_ph Modify Buffer pH use_cosolvent->modify_ph Still precipitates use_cosolvent->end_soluble Successful modify_ph->end_soluble Successful

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Optimize the Dilution Process: Instead of a single large dilution, try a serial dilution approach. Critically, add the compound stock solution to the assay buffer while vortexing vigorously. This rapid mixing can help to keep the compound in solution.

  • Lower the Final Concentration: Determine the highest concentration of the compound that remains soluble in your final assay buffer. You may need to perform a solubility test by preparing a dilution series and visually inspecting for precipitation after a set incubation time.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final assay volume can enhance solubility. However, be mindful that high concentrations of organic solvents can affect biological assays. It is crucial to run a solvent tolerance control for your specific assay.

Q2: What is the best solvent to use for making a stock solution of this compound?

A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Based on the properties of the parent compound, 4-hydroxycoumarin, solubility in DMSO is expected to be high, in the range of 30 mg/mL. Ethanol is another suitable option with similar expected solubility.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out 1.966 mg of this compound (Molecular Weight: 196.59 g/mol ).

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the DMSO.

Q3: Can I improve the aqueous solubility of this compound by changing the pH of my buffer?

A3: Yes, adjusting the pH can significantly impact the solubility of this compound. This compound has a predicted pKa of approximately 4.50[1][2]. This indicates it is a weak acid.

The Henderson-Hasselbalch Relationship and Solubility:

cluster_0 pH < pKa (~4.5) cluster_1 pH > pKa (~4.5) protonated Predominantly Protonated Form (Less Soluble) deprotonated Predominantly Deprotonated (Anionic) Form (More Soluble) protonated->deprotonated Increase pH

Caption: Effect of pH on the ionization state of this compound.

  • At pH values below its pKa (pH < 4.5): The compound will be in its neutral, protonated form, which is less soluble in aqueous solutions.

  • At pH values above its pKa (pH > 4.5): The compound will be in its ionized, deprotonated (anionic) form, which is significantly more soluble in water.

Practical Recommendations:

  • For assays where it is permissible, using a buffer with a pH of 7.0 or higher will substantially increase the solubility of this compound.

  • Always verify that the pH of your final assay solution is compatible with the biological system you are studying (e.g., enzyme activity, cell viability).

Q4: Are there other methods to enhance the solubility of this compound for my assays?

A4: Beyond co-solvents and pH adjustments, several other formulation strategies can be employed, particularly in drug development contexts.

Solubility Enhancement Strategies:

StrategyMechanism of ActionSuitability for In Vitro Assays
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.High, but requires solvent tolerance testing.
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.High, but requires assay compatibility with the chosen pH.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Moderate, as surfactants can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the hydrophobic compound, with a hydrophilic exterior that enhances aqueous solubility.Moderate to High, depending on the specific cyclodextrin and assay.

Experimental Protocol: Preliminary Solubility Assessment

This protocol helps you determine the approximate solubility of this compound in your specific assay buffer.

  • Prepare a High-Concentration Stock: Make a 10 mM stock solution in 100% DMSO.

  • Create a Dilution Series: Prepare a series of dilutions of your stock solution in your chosen aqueous buffer (e.g., PBS, pH 7.4). Aim for final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and is at a level tolerated by your assay (e.g., 0.5%).

  • Equilibrate: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate solubility limit under those conditions.

  • (Optional) Quantitative Analysis: For more precise determination, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Concluding Remarks

Successfully incorporating this compound into your assays hinges on a clear understanding of its physicochemical properties and a systematic approach to solubilization. By carefully selecting your solvent system, optimizing the dilution protocol, and considering the impact of pH, you can mitigate the risks of compound precipitation and ensure the integrity of your experimental data. Always remember to perform the necessary controls to account for any potential effects of the solubilization method on your assay.

References

Technical Support Center: Troubleshooting HPLC Separation of 5-Chloro-4-hydroxy-2H-chromen-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of 5-Chloro-4-hydroxy-2H-chromen-2-one isomers. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reproducible analytical outcomes.

Introduction

This compound and its isomers are coumarin derivatives that present unique challenges in chromatographic separation due to their similar physicochemical properties. Achieving baseline resolution of these positional isomers is critical for accurate quantification and characterization in various research and development settings. This resource provides a structured approach to method development and troubleshooting, grounded in established chromatographic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound isomers.

Q1: I am observing poor resolution between the isomers, with significant peak overlapping. What are the primary causes and how can I improve the separation?

A1: Poor resolution is a common issue when separating structurally similar isomers. The primary causes are insufficient selectivity of the stationary phase, a mobile phase with inadequate elution strength, or suboptimal temperature.

Causality and Step-by-Step Solutions:

  • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for manipulating selectivity.[1]

    • Adjust Organic Modifier Percentage: A subtle change in the acetonitrile or methanol concentration can significantly impact the differential migration of the isomers. Methodically decrease the percentage of the organic modifier in your mobile phase to increase retention times and potentially improve resolution.

    • pH Adjustment: this compound is an acidic compound due to its hydroxyl group. The pH of the mobile phase will affect its degree of ionization and, consequently, its interaction with the stationary phase.[2] It is advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form, which generally results in sharper peaks.[3]

      • Action: Incorporate a buffer (e.g., phosphate or acetate) into the aqueous portion of your mobile phase and systematically evaluate the separation at different pH values (e.g., from 3.0 to 5.0).

  • Column Selection: Not all C18 columns are the same. For aromatic and positional isomers, stationary phases that offer alternative selectivities can be beneficial.[4]

    • Phenyl-Hexyl Columns: These columns can provide π-π interactions with the aromatic ring of the coumarin, offering a different selectivity mechanism compared to the hydrophobic interactions of a standard C18 phase.[5]

    • Pentafluorophenyl (PFP) Columns: PFP phases are known for their unique selectivity towards halogenated and aromatic compounds through a combination of dipole-dipole, π-π, and hydrophobic interactions.

  • Temperature Control: Lowering the column temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and slowing down the diffusion processes.

    • Action: If your HPLC system has a column oven, try reducing the temperature in 5°C increments (e.g., from 30°C down to 20°C) and observe the effect on resolution.

Q2: My peaks for the this compound isomers are showing significant tailing. What is causing this and how can I achieve symmetrical peaks?

A2: Peak tailing for acidic compounds like 4-hydroxycoumarin derivatives is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1]

Causality and Step-by-Step Solutions:

  • Mobile Phase pH and Ionic Strength:

    • pH Adjustment: As mentioned previously, operating at a pH well below the pKa of the hydroxyl group will suppress its ionization, minimizing interactions with active sites on the column packing.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for acidic and basic compounds. If you are using an older column, switching to a newer generation column is highly recommended.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.

Q3: I am experiencing a drifting baseline during my gradient elution. What could be the cause and how can I stabilize it?

A3: A drifting baseline in gradient elution is often due to impurities in the mobile phase solvents or a lack of proper column equilibration.[6] When working with chlorinated compounds, the stability of the solvents themselves can also be a factor.[6]

Causality and Step-by-Step Solutions:

  • High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases. Low-quality solvents can contain impurities that absorb UV light at different wavelengths as the mobile phase composition changes.

  • Thorough Equilibration: Before starting a series of runs, equilibrate the column with the initial mobile phase for an extended period (at least 15-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Pre-mixing: If you are using an online mixer, ensure it is functioning correctly. For troubleshooting, you can pre-mix your mobile phase components manually to rule out any issues with the pump's mixing performance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Refer to the "Baseline Experimental Protocol" section below for a detailed starting method.

Q2: Which detector is most suitable for the analysis of these isomers?

A2: A UV detector is ideal for these compounds as the coumarin ring system is a strong chromophore. Detection is typically performed in the range of 280-320 nm. A photodiode array (PDA) detector is even more beneficial as it can provide spectral information to confirm the identity of the peaks.[7]

Q3: How can I confirm the identity of each isomeric peak?

A3: If you have reference standards for each isomer, you can perform individual injections to determine their respective retention times. If standards are unavailable, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide mass information to help identify the peaks.

Q4: Can I use a C8 column instead of a C18 column?

A4: Yes, a C8 column can be used. It is less hydrophobic than a C18 column, which will result in shorter retention times.[7] This may be advantageous for faster analysis, but it could also lead to a decrease in resolution between the closely eluting isomers.

Data Presentation

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmA standard reversed-phase column suitable for many applications.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress ionization of the hydroxyl group.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 60% A to 40% A over 15 minA starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CA controlled temperature ensures reproducible retention times.
Detection UV at 310 nmCoumarin derivatives generally have strong absorbance in this region.
Injection Vol. 10 µLA standard injection volume.

Experimental Protocols

Baseline Experimental Protocol for Isomer Separation

This protocol provides a starting point for developing a robust separation method.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure all solvents are of HPLC grade and have been properly degassed.

    • Prime the HPLC pumps to remove any air bubbles from the system.

    • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as outlined in Table 1.

    • Monitor the chromatogram at 310 nm.

  • Data Analysis:

    • Integrate the peaks and assess the resolution between the isomers.

    • Based on the initial results, systematically adjust the mobile phase composition, pH, or temperature to optimize the separation as described in the Troubleshooting Guide.

Visualizations

Troubleshooting Workflow for Poor Resolution

Troubleshooting Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_other Other Parameters start Poor Resolution Observed mp_organic Adjust Organic % start->mp_organic Initial Step col_selectivity Try Phenyl or PFP Column start->col_selectivity temp Lower Temperature start->temp mp_ph Optimize pH mp_organic->mp_ph If no improvement end_good Resolution Achieved mp_organic->end_good Success mp_ph->col_selectivity If still suboptimal mp_ph->end_good Success mp_buffer Change Buffer Type col_selectivity->temp For fine-tuning col_selectivity->end_good Success col_dimensions Use Longer Column temp->end_good Success end_bad Consult Further Support temp->end_bad If all fail flow Decrease Flow Rate

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Factors Influencing Peak Tailing

Peak Tailing Factors peak_tailing Peak Tailing cause1 Secondary Interactions (Silanol Groups) peak_tailing->cause1 cause2 Mobile Phase Issues peak_tailing->cause2 cause3 Column Problems peak_tailing->cause3 cause4 Sample Issues peak_tailing->cause4 solution1a Use End-Capped Column cause1->solution1a solution1b Add Mobile Phase Modifier (e.g., Triethylamine) cause1->solution1b solution2a Adjust pH Away from pKa cause2->solution2a solution2b Increase Buffer Strength cause2->solution2b solution3a Column Wash cause3->solution3a solution3b Replace Column cause3->solution3b solution4a Reduce Sample Load cause4->solution4a solution4b Dissolve Sample in Mobile Phase cause4->solution4b

Caption: Key causes of peak tailing and their respective solutions.

References

Technical Support Center: A Researcher's Guide to Preventing Precipitation of 5-Chloro-4-hydroxy-2H-chromen-2-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of preventing the precipitation of 5-Chloro-4-hydroxy-2H-chromen-2-one in cell culture media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful and reproducible application of this compound in your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a coumarin derivative, a class of compounds known for their diverse biological activities. However, like many coumarins, it is a hydrophobic molecule with limited aqueous solubility, which is the primary reason for its precipitation in cell culture media.[1][2]

A key physicochemical parameter influencing its solubility is its pKa, which is predicted to be approximately 4.50. This acidic pKa means that at the physiological pH of most cell culture media (typically around 7.2-7.4), the molecule will be predominantly in its ionized (deprotonated) form, which is generally more water-soluble. However, the inherent hydrophobicity of the core structure can still lead to precipitation, especially at higher concentrations.

PropertyPredicted Value/CharacteristicImplication for Cell Culture
Molecular Weight 196.59 g/mol Standard for a small molecule.
pKa ~4.50Mostly ionized at physiological pH, which aids solubility, but does not guarantee it.
Aqueous Solubility PoorHigh potential for precipitation in cell culture media.
LogP High (characteristic of coumarins)Indicates hydrophobicity and a preference for non-polar environments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with this compound.

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

This phenomenon is commonly referred to as "solvent shock" or "crashing out."[3][4] It occurs when a compound dissolved in a highly soluble organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous environment like cell culture media. The DMSO disperses quickly, leaving the hydrophobic compound in a localized high concentration that exceeds its aqueous solubility limit, causing it to precipitate.[4]

Q2: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

The tolerance to DMSO is cell-line dependent.[5] Generally, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines, with many researchers aiming for a final concentration of 0.1% or lower to minimize any potential off-target effects.[5][6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: My compound appears to be dissolved initially, but I see a precipitate forming in the incubator after a few hours. What could be the cause?

Delayed precipitation can be due to several factors:

  • Temperature Changes: Media is often stored refrigerated. Adding the compound to cold media can temporarily keep it in a supersaturated state, with precipitation occurring as the media warms to 37°C in the incubator.

  • pH Shifts: Cellular metabolism can lead to a gradual decrease in the pH of the culture medium.[3] While a slight decrease in pH would favor the less soluble, protonated form of this compound, significant pH drops can impact overall media stability and compound solubility.

  • Compound Instability: The compound may not be stable over long periods under culture conditions (37°C, 5% CO2), degrading into less soluble byproducts.[3]

  • Interactions with Media Components: Components in the media, such as salts and proteins, can interact with the compound over time, potentially reducing its solubility.[4]

Q4: Can the serum in my culture medium affect the solubility of the compound?

Yes, serum components, particularly albumin, can bind to hydrophobic compounds and help to keep them in solution.[7] This is a form of solubilization. If you are working with serum-free media, you may be more likely to encounter precipitation issues. Increasing the serum percentage (e.g., from 5% to 10%) can sometimes help to improve the solubility of your compound.[4]

Troubleshooting Guides

Immediate Precipitation Upon Addition to Media

If you are observing immediate precipitation, follow this troubleshooting workflow:

A Immediate Precipitation Observed B Review Stock Solution Preparation A->B E Is stock solution clear and fully dissolved? B->E C Optimize Dilution Protocol D Consider Advanced Solubilization F Warm stock solution gently (37°C) and vortex. E->F No G Is final DMSO concentration <0.5%? E->G Yes F->E H Re-calculate dilutions to lower DMSO concentration. G->H No I Are you adding stock directly to a large volume of media? G->I Yes H->G J Perform serial dilutions in pre-warmed media. I->J Yes K Is the final compound concentration too high? I->K No J->K K->D Yes, even at low concentrations L Determine maximum soluble concentration via a solubility test. K->L Unsure L->C

Caption: Troubleshooting workflow for immediate precipitation.

Delayed Precipitation in the Incubator

For precipitation that occurs over time, consider these factors:

A Delayed Precipitation Observed B Check for Temperature Effects A->B C Assess Compound Stability A->C D Monitor Media pH A->D K Consider Serum Effects A->K E Are you using pre-warmed media? B->E G Is the compound known to be stable in aqueous solution at 37°C? C->G I Is the cell culture dense? D->I F Always pre-warm media to 37°C before adding compound. E->F No E->G Yes F->B H Prepare fresh media with the compound more frequently. G->H No/Unsure G->I Yes H->C J Change media more frequently to maintain stable pH. I->J Yes I->K No L Are you using serum-free or low-serum media? K->L M Increase serum percentage if compatible with your experiment. L->M Yes

Caption: Troubleshooting workflow for delayed precipitation.

Experimental Protocols

Protocol 1: Optimizing Stock Solution and Dilution

This protocol focuses on best practices for preparing and diluting your DMSO stock solution to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

  • Complete cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out your compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, gently warm the solution in a 37°C water bath for a few minutes.[4] Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C.

  • Perform a Stepwise Dilution:

    • Pre-warm your complete cell culture medium to 37°C.[3]

    • To avoid "solvent shock," do not add the concentrated DMSO stock directly to your final culture volume. Instead, perform an intermediate dilution.

    • For example, to achieve a final concentration of 10 µM in 10 mL of media from a 10 mM stock, first dilute 1 µL of the stock into 99 µL of pre-warmed media (1:100 dilution, resulting in a 100 µM intermediate solution).

    • Gently vortex the intermediate dilution.

    • Add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of media to reach your final 10 µM concentration.

  • Best Practices for Addition:

    • When adding the compound solution (either stock or intermediate dilution) to the media, add it dropwise while gently swirling or vortexing the media.[3] This ensures rapid and even distribution.

Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[8] For many hydrophobic compounds used in cell culture, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in sterile, purified water (e.g., 10-20% w/v). Stir until fully dissolved.

  • Form the Inclusion Complex (Kneading Method):

    • Place a molar excess of HP-β-CD into a sterile mortar.

    • Add a small amount of water to form a paste.

    • Add the this compound powder to the paste.

    • Knead the mixture for 30-60 minutes.

    • Dry the resulting complex, for example, by lyophilization (freeze-drying).[10]

  • Prepare the Final Solution:

    • Dissolve the dried complex powder in your cell culture medium.

    • Sterile-filter the final solution through a 0.22 µm filter before adding it to your cells.

  • Important Considerations:

    • The optimal molar ratio of the compound to cyclodextrin needs to be determined empirically. A 1:1 or 1:2 ratio is a good starting point.

    • It is crucial to test the effect of the cyclodextrin alone on your cells as a control.

Protocol 3: Lipid-Based Nanoparticle Formulation

For very hydrophobic compounds, lipid-based delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can be employed.[11] These systems encapsulate the compound within a lipid core, which can improve solubility and cellular uptake. The following is a generalized protocol using a high-shear homogenization method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Sterile, purified water

  • High-shear homogenizer or sonicator

  • Water bath

Procedure:

  • Prepare the Lipid and Aqueous Phases:

    • Lipid Phase: Heat the solid lipid to about 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

    • Aqueous Phase: Heat the sterile water containing the surfactant to the same temperature as the lipid phase.

  • Form the Nanoemulsion:

    • Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization or sonication for a few minutes. This will create a hot oil-in-water nanoemulsion.

  • Form the Lipid Nanoparticles:

    • Cool the nanoemulsion down to room temperature or below while stirring. The solidification of the lipid droplets will form the SLNs.

  • Purification and Sterilization:

    • The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Key Considerations:

    • The choice of lipid and surfactant, as well as their concentrations, will significantly impact the size, stability, and drug-loading capacity of the nanoparticles.[11]

    • It is essential to characterize the resulting nanoparticles (e.g., for size and zeta potential) and to test the toxicity of the "empty" nanoparticles (without the compound) on your cells.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 5-Chloro-4-hydroxy-2H-chromen-2-one and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic properties of the synthetic coumarin derivative, 5-Chloro-4-hydroxy-2H-chromen-2-one, and the widely utilized chemotherapeutic agent, Doxorubicin. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a technical analysis supported by experimental data and established scientific principles.

Introduction: Two Distinct Approaches to Inducing Cancer Cell Death

In the landscape of oncology drug discovery, the quest for potent and selective cytotoxic agents is perpetual. This guide places two molecules under the microscope: Doxorubicin , an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, and This compound , a member of the coumarin family of compounds, which are gaining significant attention for their diverse pharmacological activities, including anticancer properties.

Doxorubicin is a well-characterized, powerful cytotoxic agent used to treat a wide array of cancers, including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas.[] Its clinical efficacy, however, is often shadowed by significant side effects, most notably dose-dependent cardiotoxicity.[]

Coumarins and their derivatives, such as this compound, represent a class of compounds with a benzopyran-2-one core structure.[2] Many synthetic coumarins are being investigated for their potential as anticancer agents, with some studies suggesting they may offer a more favorable toxicity profile compared to traditional chemotherapeutics.[3][4] This comparison aims to dissect the available data on their respective cytotoxicities, mechanisms of action, and the experimental methodologies used for their evaluation.

Mechanisms of Cytotoxic Action: A Tale of Two Pathways

The fundamental difference in the cytotoxic profiles of these two compounds lies in their distinct mechanisms of inducing cell death. Doxorubicin acts through a multi-pronged assault on the cancer cell, while the coumarin derivative is believed to engage in more nuanced cellular interactions.

Doxorubicin: The Multi-Mechanism Powerhouse

Doxorubicin's potent anticancer activity stems from its ability to interfere with fundamental cellular processes, primarily targeting the cell's genetic machinery.[5][6] Its cytotoxic effects are attributed to at least three well-documented mechanisms:[][7]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure. This physical blockage prevents DNA replication and transcription, ultimately halting protein synthesis and inducing cell cycle arrest.[7]

  • Topoisomerase II Poisoning: It forms a stable complex with DNA and the enzyme topoisomerase II. This "trapping" of the enzyme prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks.[7][8] The accumulation of these breaks triggers a DNA damage response that culminates in apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Through redox cycling, doxorubicin generates a high level of free radicals. This induces significant oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, further contributing to its cytotoxicity.[][8]

Dox Doxorubicin Cell Cancer Cell DNA DNA Intercalation Dox->DNA Inhibits Replication & Transcription TopoII Topoisomerase II Poisoning Dox->TopoII Stabilizes Complex ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DSB DNA Double-Strand Breaks TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress DSB->Apoptosis OxidativeStress->Apoptosis

Doxorubicin's multi-pronged mechanism of action.

This compound: A Focus on Apoptosis Induction

Specific mechanistic data for this compound is limited in publicly available literature. However, based on studies of similar hydroxycoumarin derivatives, its cytotoxic activity is likely mediated through the induction of apoptosis via specific signaling pathways, rather than direct, widespread DNA damage.[4]

Coumarin derivatives have been shown to exert their anticancer effects by:

  • Inducing Cell Cycle Arrest: Many coumarins can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating.[4]

  • Modulating Apoptotic Pathways: They can influence the expression of key proteins involved in apoptosis, such as the Bcl-2 family (regulating mitochondrial integrity) and caspases (the executioners of apoptosis).

  • Inhibiting Specific Kinases: Some coumarins act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.

The presence of the chloro and hydroxyl groups on the coumarin ring is critical for its biological activity, influencing its ability to interact with cellular targets. Further research is required to elucidate the precise molecular targets of this compound.

Quantitative Cytotoxicity Analysis: A Head-to-Head Comparison

The most common metric for quantifying the cytotoxicity of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

Doxorubicin IC50 Values

Doxorubicin's potency varies significantly across different cancer cell lines, reflecting diverse sensitivity profiles and resistance mechanisms.[9]

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Cancer0.69 - 4.0[10]
MDA-MB-231Breast Cancer0.9 - 3.16[10]
A549Lung Cancer> 20[9]
HepG2Liver Cancer12.18 ± 1.89[9]
TCCSUPBladder Cancer12.55 ± 1.47[9]
HeLaCervical Cancer2.92 ± 0.57[9]

Note: IC50 values can vary between laboratories due to differences in experimental conditions, such as incubation time and assay method.[9]

This compound and Related Coumarins IC50 Values

Experimental Methodologies for Assessing Cytotoxicity

The evaluation of a compound's cytotoxic effect relies on robust and reproducible in vitro assays. These assays measure different cellular parameters to determine cell viability or cell death.

start Start: Seed Cells in 96-well plate culture Incubate (24h) for adherence start->culture treat Treat with varying concentrations of Compound A vs. Compound B culture->treat incubate Incubate for 24, 48, or 72h treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay (Metabolic Activity) assay->mtt ldh LDH Assay (Membrane Integrity) assay->ldh apop Apoptosis Assay (Flow Cytometry) assay->apop read Read results (Spectrophotometer/ Flow Cytometer) mtt->read ldh->read apop->read analyze Analyze Data: Calculate % Viability & Determine IC50 read->analyze end End: Compare Potency analyze->end

A generalized workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.[11][12]

Principle: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (and doxorubicin as a positive control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14]

Principle: LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, quantifiable by spectrophotometry.[14]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

  • Incubation: Incubate the mixture at room temperature, protected from light, for up to 30 minutes.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at approximately 490 nm.

  • Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of untreated cells (low control) and cells lysed with a detergent (high control) to calculate the percentage of cytotoxicity.

Concluding Remarks and Future Directions

This comparative guide illustrates the distinct cytotoxic profiles of this compound and doxorubicin.

  • Doxorubicin remains a highly potent, broad-spectrum cytotoxic agent, but its clinical utility is hampered by severe side effects and the development of drug resistance.[3][5][9] Its mechanisms of action, involving direct DNA damage and oxidative stress, are well-established.[6][7]

  • This compound , as a representative of the coumarin class, holds promise as a scaffold for developing novel anticancer agents. While specific data for this exact molecule is sparse, related compounds have demonstrated significant cytotoxicity, often in the low micromolar range, and appear to act through more specific mechanisms like cell cycle arrest and apoptosis induction.[4] Studies have also suggested that combining coumarins with doxorubicin can have a synergistic effect, potentially overcoming drug resistance and allowing for lower, less toxic doses of doxorubicin.[3][16][17]

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for this compound.

  • Conducting head-to-head IC50 comparisons against doxorubicin across a standardized panel of cancer cell lines.

  • Evaluating its in vivo efficacy and, crucially, its systemic toxicity profile in preclinical animal models.

By understanding the nuances of these different classes of cytotoxic compounds, the scientific community can continue to develop more effective and safer therapies for cancer treatment.

References

A Researcher's Guide to Validating the Purity of Synthesized 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. The presence of impurities, even in trace amounts, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized 5-Chloro-4-hydroxy-2H-chromen-2-one, a halogenated 4-hydroxycoumarin derivative with potential pharmacological applications.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established analytical practices and field-proven insights. We will explore the common synthetic route to this molecule, anticipate potential impurities, and critically evaluate a multi-tiered analytical approach for their detection and quantification.

The Synthetic Landscape: Pechmann Condensation and Its Implications for Purity

The most probable and widely employed synthetic route for this compound is the Pechmann condensation .[1][2] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. In the case of our target molecule, the likely starting materials are 4-chlororesorcinol and ethyl acetoacetate .[3]

Understanding the reaction mechanism is paramount to predicting potential impurities. The Pechmann condensation proceeds through a series of steps including transesterification, intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction), and dehydration.[1][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Plausible reaction pathways and sources of impurities in the synthesis of this compound via Pechmann condensation.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 4-chlororesorcinol and ethyl acetoacetate.

  • Isomeric Products: The electrophilic substitution can occur at different positions on the resorcinol ring, leading to the formation of isomeric coumarin products.

  • Chromone Byproducts: A known side reaction in Pechmann condensations is the formation of chromone isomers.[5][6]

  • Side-Reaction Products: Products arising from self-condensation of the starting materials or degradation under harsh acidic conditions.

A robust purity validation strategy must be capable of separating and identifying each of these potential contaminants.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system. We will compare Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Tier 1: Rapid Screening with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress and preliminary purity checks.[7] Its simplicity, speed, and low cost make it an ideal first-line technique.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

  • Spotting: Apply small spots of the starting materials, crude reaction mixture, and purified product onto the TLC plate.

  • Mobile Phase Selection: A range of solvent systems should be tested to achieve optimal separation. A good starting point for coumarin derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[8]

    • System A: Hexane:Ethyl Acetate (7:3 v/v)

    • System B: Toluene:Acetone (85:15 v/v)[8]

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase.

  • Visualization:

    • UV Light (254 nm and 366 nm): Coumarins are often fluorescent and can be visualized under UV light.[9]

    • Staining: Use a suitable staining reagent, such as potassium permanganate or iodine vapor, to visualize non-UV active impurities.

Interpretation: The purity of the synthesized compound can be qualitatively assessed by the presence of a single, well-defined spot for the purified product, with an Rf value distinct from the starting materials and any visible impurities in the crude mixture.

Technique Advantages Limitations
TLC - Rapid and inexpensive- Good for reaction monitoring- Can screen multiple solvent systems quickly- Qualitative, not quantitative- Lower resolution compared to HPLC- Sensitivity can be limited
Tier 2: Quantitative Purity Determination with High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of organic compounds.[9][10] Its high resolution and sensitivity allow for the separation and quantification of the main component from its impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: A reversed-phase C18 column is typically effective for the separation of moderately polar coumarin derivatives.[11][12]

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is recommended.

    • Example Gradient: Start with a higher percentage of water and gradually increase the percentage of the organic solvent.

  • Detection: UV detection at a wavelength where the target compound has maximum absorbance (e.g., around 310-330 nm for many coumarins). A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of each peak, aiding in peak identification and purity assessment.

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparative Purity Analysis

Sample Retention Time (min) Peak Area (%) Identity
Crude Product5.285.6This compound
2.85.14-Chlororesorcinol (impurity)
7.13.5Isomeric Product (impurity)
8.95.8Other Byproducts (impurities)
Purified Product5.2>99.5This compound
Tier 3: Structural Verification and Impurity Identification with NMR and MS

While chromatography provides information on the number and relative amounts of components in a sample, spectroscopic techniques are essential for structural confirmation of the desired product and identification of impurities.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound and are powerful tools for identifying proton-containing impurities.[13][14]

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common solvents for coumarin derivatives.[15]

  • Analysis:

    • ¹H NMR: The spectrum should be consistent with the structure of this compound. The presence of small, unidentified peaks can indicate impurities.[13]

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals and to elucidate the structure of unknown impurities.[16]

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

  • Aromatic protons on the benzene ring (signals will be influenced by the chloro and hydroxyl substituents).

  • A singlet for the proton at the 3-position.

  • A broad singlet for the hydroxyl proton at the 4-position.

The presence of signals corresponding to unreacted 4-chlororesorcinol or ethyl acetoacetate would be a clear indication of their presence as impurities.

MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the identity of the product and its impurities.[17][18]

Experimental Protocol: MS Analysis

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for coumarin derivatives.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the product and any impurities with high accuracy.[13]

Data Presentation: Summary of Analytical Techniques

Technique Information Provided Key Advantages for Purity Validation
TLC Qualitative purity, Rf valuesRapid, inexpensive, good for reaction monitoring
HPLC-UV/PDA Quantitative purity, retention times, UV spectraHigh resolution, high sensitivity, quantitative
¹H and ¹³C NMR Structural confirmation, identification of proton- and carbon-containing impuritiesProvides detailed structural information
MS/HRMS Molecular weight, elemental composition, fragmentation patternsConfirms molecular formula, aids in impurity identification

Comparative Analysis and Best Practices

dot graph { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A workflow for the comprehensive purity validation of synthesized compounds.

For the rigorous validation of this compound purity, a tiered approach is recommended:

  • Initial Screening (TLC): Use TLC throughout the synthesis and purification process to monitor the reaction and assess the effectiveness of purification steps.

  • Quantitative Assessment (HPLC): Once a visually pure compound is obtained (by TLC), use a validated HPLC method to determine the purity quantitatively. A purity level of >95% is generally required for in vitro biological screening, with >98% being preferable.

  • Definitive Structural Confirmation (NMR and MS): Finally, use ¹H NMR, ¹³C NMR, and MS to confirm the structure of the main component and, if possible, identify any significant impurities detected by HPLC.

Causality in Experimental Choices:

  • Reversed-phase HPLC is chosen due to the moderate polarity of the target molecule.

  • Gradient elution in HPLC is preferred over isocratic elution to ensure the elution and separation of impurities with a wide range of polarities.

  • PDA detection in HPLC is superior to single-wavelength UV detection as it provides spectral information that can help differentiate between closely eluting compounds and assess peak purity.

  • High-field NMR (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for identifying minor impurities.

By employing this multi-faceted analytical strategy, researchers can have high confidence in the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.

References

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity and selectivity of the novel compound, 5-Chloro-4-hydroxy-2H-chromen-2-one. Given that this molecule belongs to the 4-hydroxycoumarin class—a scaffold known for a wide range of biological activities including anticancer and anti-inflammatory effects—a thorough understanding of its target profile is paramount for advancing its therapeutic potential.[1]

Instead of a simple data sheet, this document outlines an integrated, multi-assay strategy. It explains the causal logic behind the experimental choices, enabling researchers to not only generate robust data but also to interpret it within the broader context of drug discovery. Our approach is designed as a self-validating system, beginning with broad phenotypic screening and progressively narrowing the focus to specific target engagement and off-target effects.

Section 1: Strategic Framework for Assessing Compound Specificity

The journey from a novel compound to a validated chemical probe or drug candidate requires a meticulous dissection of its biological interactions. Off-target effects, or cross-reactivity, can lead to unexpected toxicity or, in some cases, beneficial polypharmacology. Therefore, our strategy is built on a tiered approach that moves from the cellular level to the molecular level, ensuring a comprehensive profile of this compound (hereafter "Compound C2H").

The core logic is to first identify which biological systems are most sensitive to Compound C2H and then to deconstruct the molecular reasons for that sensitivity. This workflow mitigates the risk of pursuing false leads and provides a solid foundation for mechanism-of-action studies.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Specificity cluster_2 Phase 3: Cellular Target Validation A Broad Cell Line Panel (e.g., NCI-60) B Dose-Response Viability Assays (IC50 Determination) A->B Identify sensitive vs. resistant cell lines C Broad Kinase Profiling (e.g., KINOMEscan) B->C Hypothesis Generation: Sensitivity may be linked to specific kinase dependency D Activity-Based Protein Profiling (e.g., KiNativ) C->D Identify direct binding targets vs. activity modulation E Cellular Thermal Shift Assay (CETSA) D->E Validate top hits from in vitro/lysate screens F Downstream Pathway Analysis (Western Blot / Phospho-Proteomics) E->F Confirm target engagement & functional consequence

Figure 1: A tiered experimental workflow for characterizing compound cross-reactivity.

Section 2: Core Experimental Protocols

The following protocols are foundational for generating a robust cross-reactivity profile. The rationale behind the selection of each method is explained to provide context for its application.

Protocol: Multi-Cell Line Cytotoxicity Profiling

Expertise & Rationale: The first step is to understand the compound's effect on cell viability across a diverse set of cell lines. A broad panel, including cell lines from different tissues of origin (e.g., lung, breast, colon, leukemia), can reveal tissue-specific sensitivities. This phenotypic screen does not assume a target but rather uses the cellular response as an unbiased readout to guide further investigation.[2] We will compare Compound C2H against a well-characterized inhibitor, such as Staurosporine (a broad-spectrum kinase inhibitor), to benchmark its potency and spectrum of activity.

Methodology:

  • Cell Plating: Seed cells from various lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon, Jurkat - leukemia) in 96-well plates at predetermined optimal densities and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound C2H in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, ranging from 100 µM to 5 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the overnight medium from the cell plates and add 100 µL of the compound dilutions. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (ATP Measurement): Use a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression.

Protocol: In Vitro Kinase Selectivity Profiling

Expertise & Rationale: Since a significant portion of targeted therapies are kinase inhibitors, and these are known for off-target effects, assessing Compound C2H against a large panel of kinases is a critical step.[3] A competition binding assay, such as KINOMEscan™, is an excellent choice as it measures direct physical binding to a kinase, independent of its enzymatic activity.[4] This provides a clear, quantitative measure of selectivity.

Methodology:

  • Assay Principle: This technique relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of its DNA tag. A lower qPCR signal indicates stronger competition by the test compound.[4]

  • Compound Submission: Submit Compound C2H at a screening concentration (e.g., 1 µM) to a commercial service provider (e.g., Eurofins Discovery).

  • Screening: The compound is screened against a panel of over 400 kinases.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower value signifies stronger binding.

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100

    • A common threshold for a significant "hit" is a %Ctrl value < 10% or < 35%.

  • Follow-up (Kd Determination): For significant hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: While in vitro assays are powerful, they do not guarantee that a compound will engage its target in the complex environment of a living cell. CETSA is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[5] This allows for the direct confirmation of target engagement in intact cells or cell lysates.

Methodology:

  • Cell Treatment: Treat intact, cultured cells (e.g., a cell line identified as sensitive in Protocol 2.1) with Compound C2H (at a concentration ~10x its IC50) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[5]

  • Protein Quantification: Analyze the amount of the target protein (identified from Protocol 2.2) remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat intact cells (Vehicle vs. Compound C2H) B 2. Heat aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify target protein in the soluble fraction (e.g., Western Blot) C->D E 5. Plot melting curves to assess thermal shift D->E Result Compound-treated sample shows a rightward shift in the curve, indicating target stabilization. E->Result Confirmation of Target Engagement

Figure 2: The experimental workflow and expected outcome of a Cellular Thermal Shift Assay (CETSA).

Section 3: Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables represent hypothetical data for Compound C2H, allowing for an assessment of its cross-reactivity profile.

Table 1: Comparative Cytotoxicity Profile

This table compares the IC50 values of Compound C2H against Staurosporine across four distinct cancer cell lines.

Cell LineTissue of OriginCompound C2H (IC50, µM)Staurosporine (IC50, µM)Selectivity Index (SI)*
HCT116 Colon0.250.051.0
MCF7 Breast0.900.083.6
A549 Lung5.500.1222.0
Jurkat T-cell Leukemia> 20.00.02> 80.0

*Selectivity Index (SI) calculated as IC50 (Test Cell Line) / IC50 (Most Sensitive Cell Line, HCT116). A higher SI indicates greater selectivity for the HCT116 line.

Interpretation: The data suggests that Compound C2H has preferential activity against the HCT116 colon cancer cell line. Unlike the broad-spectrum activity of Staurosporine, Compound C2H shows a clear selectivity window, being over 20-fold less active against A549 cells and largely inactive against Jurkat cells. This differential sensitivity is a key indicator of potential target-specific action rather than general toxicity.

Table 2: Kinase Selectivity Profile (Top Hits)

This table summarizes the results from a hypothetical KINOMEscan™ screen, showing kinases with significant binding affinity for Compound C2H at 1 µM.

Kinase TargetKinase Family% of Control (@ 1 µM)Kd (nM)Biological Function
MAP4K4 STE202.535Stress signaling, cell migration
TNIK Germinal Center8.0150Wnt signaling, cytoskeleton
PLK4 PLK38.0> 1,000Centrosome duplication
EGFR Tyrosine Kinase85.0Not DeterminedGrowth factor signaling
SRC Tyrosine Kinase92.0Not DeterminedCell adhesion, proliferation

Interpretation: The kinome profile reveals that Compound C2H is highly selective. It strongly binds to MAP4K4 and, to a lesser extent, TNIK. The binding to other kinases like PLK4, EGFR, and SRC is minimal. This molecular-level data corroborates the phenotypic screening; the sensitivity of HCT116 cells could be linked to a dependency on MAP4K4 or TNIK signaling. This provides a clear, testable hypothesis for further mechanism-of-action studies. The lack of activity against major kinases like EGFR and SRC is a positive indicator of selectivity.

References

Navigating the Therapeutic Potential of 5-Chloro-4-hydroxy-2H-chromen-2-one: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Substituted Coumarins in Drug Discovery

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, have made them attractive scaffolds for drug development.[1][2][3][4] The biological activity of coumarin derivatives is profoundly influenced by the nature and position of substituents on the benzopyrone ring.[2] The introduction of halogen atoms, such as chlorine, and hydroxyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of a specific, synthetically accessible derivative, 5-Chloro-4-hydroxy-2H-chromen-2-one , for which public domain efficacy data is not yet established. By leveraging established protocols for structurally related compounds, we present a robust roadmap for researchers to unlock its therapeutic potential.

In Vitro Efficacy Assessment: A Multi-pronged Approach to Mechanistic Insights

An initial assessment of a novel compound's biological activity is invariably performed through a battery of in vitro assays. This approach allows for a rapid, cost-effective, and high-throughput screening of its potential therapeutic effects and mechanism of action.

Antiproliferative and Cytotoxic Activity

Given the known anticancer properties of many coumarin derivatives, a primary step is to evaluate the antiproliferative and cytotoxic effects of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours. Include a positive control such as Doxorubicin.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Illustrative Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM) [Illustrative]
This compoundMCF-74815.2
This compoundA5494822.5
This compoundHCT1164818.9
Doxorubicin (Positive Control)MCF-7480.8
Antimicrobial Activity

The coumarin scaffold is also present in many compounds with antimicrobial properties. Therefore, evaluating this compound against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Illustrative Data Presentation:

CompoundMicroorganismMIC (µg/mL) [Illustrative]
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
This compoundCandida albicans16
Ciprofloxacin (Positive Control)Staphylococcus aureus1
Fluconazole (Positive Control)Candida albicans4

In Vivo Efficacy Assessment: Bridging the Gap from Bench to Bedside

Positive in vitro results provide the rationale for progressing to more complex and physiologically relevant in vivo models. These studies are crucial for evaluating the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.

Tumor Xenograft Model for Anticancer Efficacy

To evaluate the in vivo anticancer potential of this compound, a tumor xenograft model using immunodeficient mice is the gold standard.

Experimental Workflow:

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Immunodeficient Mice (e.g., Nude or SCID) B Subcutaneous injection of cancer cells (e.g., HCT116) A->B C Tumor growth to palpable size (~100 mm³) B->C D Randomization into treatment groups C->D E Daily administration of: - Vehicle Control - this compound - Positive Control (e.g., 5-FU) D->E F Monitor tumor volume and body weight E->F G Euthanasia and tumor excision F->G H Tumor weight measurement G->H I Immunohistochemistry (e.g., Ki-67, TUNEL) G->I J Toxicology assessment (organ histology) G->J

Caption: In vivo tumor xenograft workflow.

Illustrative Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21 [Illustrative]Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (20 mg/kg)850 ± 12043.3
5-FU (Positive Control, 20 mg/kg)600 ± 10060.0

Potential Mechanism of Action: Targeting Key Signaling Pathways

Coumarin derivatives have been reported to exert their biological effects through the modulation of various signaling pathways critical for cell survival, proliferation, and inflammation. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation and cancer.

NF-κB Signaling Pathway:

nfkB_pathway cluster_inhibition Potential Inhibition by this compound Stimuli\n(e.g., TNF-α, IL-1β) Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Stimuli\n(e.g., TNF-α, IL-1β)->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB Inhibition Inhibition IKK Complex->Inhibition IκBα->NF-κB Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation ubiquitination & Nucleus Nucleus NF-κB->Nucleus translocates to Inhibition->IκBα prevents phosphorylation Gene Transcription\n(Pro-inflammatory & Pro-survival) Gene Transcription (Pro-inflammatory & Pro-survival) Nucleus->Gene Transcription\n(Pro-inflammatory & Pro-survival) activates

Caption: Potential inhibition of the NF-κB pathway.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is not yet publicly available, the extensive body of research on structurally related coumarin derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks detailed in this guide offer a comprehensive and scientifically rigorous approach to elucidating its biological activities and mechanism of action. Future studies should focus on a systematic evaluation of its efficacy in a broad range of disease models, coupled with detailed pharmacokinetic and toxicological profiling to assess its drug-like properties. The insights gained from such investigations will be instrumental in determining the clinical translatability of this promising compound.

References

A Comparative Guide to the Reproducible Synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of coumarin derivatives is of paramount importance due to their wideranging biological activities. Among these, 5-Chloro-4-hydroxy-2H-chromen-2-one, a halogenated derivative of 4-hydroxycoumarin, presents a scaffold of significant interest for the development of novel therapeutic agents. The reproducibility of its synthesis is a critical factor for consistent downstream research and development. This guide provides an in-depth, objective comparison of established methods for the synthesis of this compound, supported by experimental data and procedural details to ensure scientific integrity and aid in the selection of the most suitable protocol.

Introduction to this compound

This compound belongs to the 4-hydroxycoumarin class of compounds, which are known for their anticoagulant properties, among other bioactivities. The introduction of a chlorine atom at the 5-position of the coumarin ring can significantly modulate the molecule's physicochemical properties and biological activity, making it a valuable target for synthetic chemists. The reliable and reproducible synthesis of this compound is the foundational step for its further investigation and potential application in drug discovery.

This guide will explore and compare two primary and reproducible synthetic routes to this compound:

  • The Pechmann Condensation: A classic and widely used method for coumarin synthesis.

  • Intramolecular Cyclization of a Substituted Acetophenone: A versatile approach offering an alternative pathway to the coumarin core.

We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on reported yields and reaction conditions.

Method 1: The Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[1] For the synthesis of this compound, this typically involves the condensation of 4-chlorophenol with a malonic acid derivative.

Mechanistic Insight

The reaction is catalyzed by a strong acid, which protonates the carbonyl group of the β-ketoester, rendering it more electrophilic. The activated phenol then undergoes electrophilic aromatic substitution, followed by transesterification and subsequent intramolecular cyclization and dehydration to yield the coumarin ring system. The choice of acid catalyst and reaction conditions can significantly impact the reaction rate and yield.

Pechmann_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product phenol 4-Chlorophenol reaction_step_1 Condensation & Cyclization phenol->reaction_step_1 + malonic_ester Diethyl Malonate malonic_ester->reaction_step_1 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_step_1 heat Heat heat->reaction_step_1 coumarin This compound reaction_step_1->coumarin

Caption: Pechmann condensation for this compound synthesis.

Experimental Protocol: Pechmann Condensation

This protocol is a generalized procedure based on established methods for similar coumarin derivatives.[1][2]

Materials:

  • 4-Chlorophenol

  • Diethyl malonate

  • Concentrated sulfuric acid (or other suitable acid catalyst like polyphosphoric acid)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 4-chlorophenol (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (excess) dropwise with constant stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove the acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Method 2: Intramolecular Cyclization of a Substituted Acetophenone

An alternative and often high-yielding route to 4-hydroxycoumarins involves the intramolecular cyclization of appropriately substituted 2'-hydroxyacetophenones.[3] This method provides a strategic advantage as the substitution pattern on the final coumarin is determined by the starting acetophenone.

Mechanistic Insight

The synthesis commences with the acylation of a substituted phenol to introduce the acetyl group. The resulting 2'-hydroxyacetophenone derivative is then typically reacted with a carbonate derivative, such as diethyl carbonate, in the presence of a strong base like sodium hydride. The base facilitates the formation of a phenoxide and an enolate, which then undergoes an intramolecular Claisen condensation followed by cyclization and loss of an ethoxy group to form the coumarin ring.

Intramolecular_Cyclization cluster_start Starting Material cluster_reagents Reagents cluster_product Product acetophenone 2'-Hydroxy-6'-chloroacetophenone reaction_step_1 Intramolecular Cyclization acetophenone->reaction_step_1 + diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reaction_step_1 base Strong Base (e.g., NaH) base->reaction_step_1 coumarin This compound reaction_step_1->coumarin

Caption: Intramolecular cyclization for this compound synthesis.

Experimental Protocol: Intramolecular Cyclization

This protocol is based on established procedures for the synthesis of 4-hydroxycoumarins from 2'-hydroxyacetophenones.[3]

Materials:

  • 2'-Hydroxy-6'-chloroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene or xylene

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • To a suspension of sodium hydride (2.2 equivalents) in anhydrous toluene in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of 2'-hydroxy-6'-chloroacetophenone (1 equivalent) in anhydrous toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the initial effervescence ceases, add diethyl carbonate (1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of anhydrous ethanol.

  • Pour the mixture into ice-cold water and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Comparative Analysis and Reproducibility

The choice between the Pechmann condensation and the intramolecular cyclization method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

ParameterMethod 1: Pechmann CondensationMethod 2: Intramolecular Cyclization
Starting Materials 4-Chlorophenol, Diethyl malonate2'-Hydroxy-6'-chloroacetophenone, Diethyl carbonate
Catalyst/Reagent Strong acid (e.g., H₂SO₄, PPA)Strong base (e.g., NaH)
Reaction Conditions Elevated temperatures (70-80 °C)Reflux in anhydrous solvent
Reported Yields Moderate to good (typically 50-70%)Good to excellent (often >75%)
Reproducibility Generally reproducible, but can be sensitive to the purity of reagents and the specific acid catalyst used. Side product formation (chromones) can sometimes be an issue.Highly reproducible under strictly anhydrous conditions. The handling of sodium hydride requires care.
Key Advantages Readily available starting materials. Simpler one-pot procedure.Often provides higher yields. The substitution pattern is pre-determined by the starting acetophenone.
Key Disadvantages Can result in lower yields and potential side products. Requires strongly acidic conditions.Requires synthesis of the starting acetophenone. Necessitates the use of a hazardous reagent (NaH) and anhydrous conditions.

Expertise & Experience Insights:

From a practical standpoint, the intramolecular cyclization method often offers a higher degree of control and reproducibility, leading to a cleaner product and higher yields, provided that anhydrous conditions are meticulously maintained. The synthesis of the starting 2'-hydroxy-6'-chloroacetophenone is an additional step but is typically straightforward.

The Pechmann condensation , while seemingly simpler, can be more variable. The strongly acidic and high-temperature conditions can lead to charring and the formation of isomeric byproducts, which can complicate purification. However, for smaller-scale syntheses where the starting phenol is readily available, it remains a viable and historically significant option.

Conclusion

Both the Pechmann condensation and the intramolecular cyclization of a substituted acetophenone are effective and reproducible methods for the synthesis of this compound. The selection of the optimal method will depend on the specific requirements of the research, including scale, available resources, and the desired level of purity. For applications demanding high purity and yield, the intramolecular cyclization route is often preferable, despite the need for an additional synthetic step and more stringent reaction conditions. Conversely, the Pechmann condensation offers a more direct approach from simpler starting materials. By understanding the nuances of each method, researchers can confidently and reproducibly synthesize this important coumarin derivative for their scientific endeavors.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Chloro-4-hydroxy-2H-chromen-2-one: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper handling and disposal of 5-Chloro-4-hydroxy-2H-chromen-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document moves beyond mere procedural lists to provide a deep, logic-driven framework for managing this compound's waste stream, ensuring the safety of your team and full regulatory compliance. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and authoritative standards.

Part 1: Core Directive - Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is a halogenated derivative of 4-hydroxycoumarin. The presence of a carbon-halogen bond places it in a specific category of chemical waste that requires stringent handling.

Regulatory Classification: Due to its chlorinated structure, this compound is classified as a halogenated organic compound .[1][2] This classification is critical because co-mingling halogenated and non-halogenated waste streams is prohibited. The disposal method for halogenated compounds, typically high-temperature incineration, is more specialized and costly than for non-halogenated waste.[3]

  • 4-Hydroxycoumarin: Classified as harmful if swallowed and causes skin and eye irritation.[4]

  • Coumarin (2H-chromen-2-one): The core structure, is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction.

The 4-hydroxycoumarin class of molecules is widely known for its anticoagulant activity, acting as vitamin K antagonists.[5][6] Therefore, it is prudent to handle this compound with the assumption that it may possess similar biological activity and chemical hazards.

Part 2: Immediate Safety Protocols & Spill Management

Before disposal begins, ensuring immediate safety in the laboratory is paramount. This involves having the correct protective equipment and a clear plan for accidental releases.

Personal Protective Equipment (PPE)

Based on the hazards associated with related compounds, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[7][8]Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[4][9]
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or holes before each use.Prevents skin contact, which can lead to irritation, allergic reactions, and potential absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated.[10]
Respiratory Use in a well-ventilated area or chemical fume hood.[11] A NIOSH-approved respirator may be needed for large spills.Avoids inhalation of dust, which can cause respiratory irritation.[11]
Emergency & Spill Procedures

In the event of an accidental release, follow these steps immediately:

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.[10]

  • Control & Contain: Without risking personal exposure, prevent the spill from spreading and entering drains.[10] Cover drains if necessary.

  • Cleanup (Solid Spill):

    • Don appropriate PPE.

    • Gently sweep or scoop the solid material to avoid generating dust.[11]

    • Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[7][11]

  • Decontaminate: Clean the affected area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as halogenated hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4][9]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[4]

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the compliant disposal of this compound waste.

Step 1: Waste Segregation (The Critical First Step)

The primary directive is to keep halogenated waste separate from all other waste streams.[3]

  • DO: Collect this compound solid waste, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions in a designated "Halogenated Organic Waste" container.[12][13]

  • DO NOT: Mix with non-halogenated organic solvents (e.g., acetone, hexane, ethanol), aqueous waste, acids, or bases.[3][12] Incorrect segregation can lead to dangerous chemical reactions and complex, expensive disposal challenges.

Step 2: Proper Containerization

The integrity of your waste container is a key element of laboratory safety.

  • Container Type: Use a container made of a material compatible with the chemical waste. For solids, a wide-mouth, sealable plastic or glass jar is appropriate. For solutions, use a designated solvent waste carboy.

  • Container Condition: Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing, threaded cap.[13]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[3][13] This prevents the release of vapors and protects against spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a non-negotiable regulatory requirement.

  • Initial Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[13]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[3]

    • The full, unabbreviated chemical name: "this compound" .[13]

    • A clear list of all other components if it is a mixed waste stream.

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: Store the waste container in a secondary containment bin in a well-ventilated area, away from sources of ignition and incompatible materials.[9]

  • Volume Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be accumulated in an SAA (typically 55 gallons).[13]

Step 5: Final Disposal and Removal

Laboratory personnel do not perform final disposal.

  • Contact EHS: Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.

  • Ultimate Destruction: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will undergo high-temperature incineration to ensure the complete destruction of the halogenated organic compounds.[12]

Part 4: Visualization of the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the path from waste generation to final compliant disposal.

G cluster_0 Disposal Decision Workflow A Waste Generation (Solid, Solution, or Contaminated Material) B Characterize Waste: Is it this compound? A->B C Segregate into a dedicated 'Halogenated Organic Waste' container B->C Yes G Manage as Non-Halogenated Waste (Follow Separate Protocol) B->G No D Ensure Container is Properly Labeled: 'Hazardous Waste' + Full Chemical Name C->D E Store Securely in Satellite Accumulation Area D->E F Contact EHS for Pickup and Final Disposal E->F

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-hydroxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-hydroxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.